molecular formula C13H12BrN3 B2771198 2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide CAS No. 2174002-61-8

2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide

Cat. No.: B2771198
CAS No.: 2174002-61-8
M. Wt: 290.164
InChI Key: QTZAWGCNQNFPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide (CAS 887576-74-1) is an organic compound with the molecular formula C13H11N3 and a molecular weight of 209.25 . This chemical is the hydrobromide salt of 2-phenylimidazo[1,2-a]pyridin-6-amine, an aminylated derivative of the privileged 2-phenylimidazo[1,2-a]pyridine scaffold. The imidazopyridine core is a subject of significant interest in medicinal chemistry research . Studies on structurally related compounds, particularly derivatives functionalized at the 3-position with acetamide groups, have identified them as high-affinity and selective ligands for benzodiazepine receptors . Some analogues demonstrate potent activity at central benzodiazepine receptors (CBR), acting as positive modulators of GABA-evoked chloride currents in specific GABAA receptor subunit assemblies, while others show exceptional selectivity for the peripheral type (PBR) . The primary amine group at the 6-position of this compound provides a versatile handle for further synthetic modification, making it a valuable building block for developing new chemical entities for pharmacological and biological evaluation. Researchers are advised to handle this material in accordance with laboratory safety protocols. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridin-6-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.BrH/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10;/h1-9H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZAWGCNQNFPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-61-8
Record name 2-phenylimidazo[1,2-a]pyridin-6-amine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Profile: 2-Phenylimidazo[1,2-a]pyridin-6-amine Hydrobromide

[1][2][3]

Executive Summary

This compound (CAS: 2174002-61-8) is a high-value heterocyclic intermediate utilized in the synthesis of "privileged scaffold" libraries for drug discovery. Distinguished by its imidazo[1,2-a]pyridine core—a bioisostere of the indole and purine systems—this compound serves as a critical "lynchpin" for generating diversity at the C-6 position via amide coupling, urea formation, or reductive amination.

This guide details the structural architecture, validated synthetic protocols, and physicochemical properties of the hydrobromide salt, emphasizing its utility in developing kinase inhibitors, GABA receptor ligands, and PPAR

Chemical Identity & Structural Architecture[4][5][6]

The compound exists as a hydrobromide salt, which confers improved crystallinity and water solubility compared to the free base, facilitating handling and purification during multi-step synthesis.

PropertySpecification
IUPAC Name This compound
CAS (Salt) 2174002-61-8
CAS (Free Base) 887576-74-1
Molecular Formula

Molecular Weight 290.16 g/mol (Salt); 209.25 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane, Et2O
Structural Tautomerism & Protonation

In the hydrobromide form, the protonation typically occurs at the N-1 bridgehead nitrogen rather than the exocyclic primary amine. The imidazo[1,2-a]pyridine ring system is aromatic; protonation at N-1 preserves the 10-

Synthetic Methodology

The synthesis of 2-phenylimidazo[1,2-a]pyridin-6-amine is a sequential process involving a condensation-cyclization followed by a chemoselective reduction.

Protocol A: The "Nitro-Reduction" Route (Standard)

This is the most robust pathway, avoiding the oxidation sensitivity of starting directly with 2,5-diaminopyridine.

Step 1: Cyclization (Groebke-Blackburn-Bienaymé or Condensation)

  • Reagents: 2-Amino-5-nitropyridine + Phenacyl bromide (2-bromoacetophenone).

  • Conditions: Reflux in Ethanol or Acetone (4–6 hours). Sodium bicarbonate (

    
    ) is often added to neutralize the HBr byproduct if the free base is desired immediately, but for the HBr salt, acid scavenging is omitted or controlled.
    
  • Intermediate: 6-Nitro-2-phenylimidazo[1,2-a]pyridine.

Step 2: Reduction

  • Reagents:

    
     (1 atm) / 10% Pd-C OR 
    
    
    / EtOH (for chemical reduction).
  • Outcome: Conversion of the

    
     group to 
    
    
    .
  • Salt Formation: Treatment of the crude amine with 48% HBr in acetic acid or aqueous HBr precipitates the target hydrobromide salt.

Visualization: Synthetic Pathway

SynthesisPathStart12-Amino-5-nitropyridineInter6-Nitro-2-phenylimidazo[1,2-a]pyridineStart1->InterCyclization(EtOH, Reflux)Start2PhenacylBromideStart2->InterProduct2-Phenylimidazo[1,2-a]pyridin-6-amine (Base)Inter->ProductReduction(H2, Pd/C or SnCl2)SaltTarget HBr Salt(Crystalline)Product->SaltHBr/AcOHPrecipitation

Figure 1: Step-wise synthesis from commercially available precursors via the nitro-intermediate.

Analytical Characterization

Validating the structure requires distinguishing the regiochemistry of the cyclization and ensuring the integrity of the salt.

Nuclear Magnetic Resonance (NMR)

The

  • Solvent: DMSO-

    
    
    
  • Key Signals (Free Base Profile):

    • 
       8.0–8.1 (s, 1H): H-3  (Characteristic imidazole proton).
      
    • 
       7.8–7.9 (d, 2H): Ortho-phenyl  protons.
      
    • 
       7.6 (s, 1H): H-5  (Proton adjacent to bridgehead, typically a doublet or singlet depending on coupling).
      
    • 
       7.1 (d, 1H): H-8 .
      
    • 
       6.9 (dd, 1H): H-7 .
      
    • 
       5.0–5.5 (br s, 2H): 
      
      
      (Disappears with
      
      
      shake).
  • Salt Shift: In the HBr salt, the pyridine ring protons (H-5, H-7, H-8) shift downfield (

    
     +0.3–0.5 ppm) due to the cationic charge on the ring.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion:

    
     (Base peak).
    
  • Fragment: Loss of

    
     or phenyl ring fragmentation is rare under standard ESI conditions; the core is highly stable.
    

Pharmacological Relevance & Applications

The 2-phenylimidazo[1,2-a]pyridine scaffold is classified as a privileged structure in medicinal chemistry, capable of binding to diverse biological targets.

Kinase Inhibition

The C-6 amine is a strategic vector for designing ATP-competitive inhibitors.

  • Mechanism: The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP.

  • Modification: Reacting the C-6 amine with aryl chlorides or carboxylic acids creates a "hinge binder" motif effectively targeting kinases like p38 MAP kinase or CDK families.

PPAR Inverse Agonists

Recent studies (e.g., Bayer AG, 2022) utilize this exact amine intermediate to synthesize covalent inverse agonists.

  • Role: The amine is coupled to a warhead (e.g., chloro-nitro-benzamide) that covalently modifies Cys313 of PPAR

    
    .[1][2]
    
  • Impact: This locks the receptor in a transcriptionally inactive state, showing potential in cancer therapy.

GABA-A Receptor Ligands

Derivatives of this scaffold (e.g., Zolpidem) are well-known hypnotics. The 2-phenyl-6-amino variants are explored for subtype-selective binding to the benzodiazepine site (

Visualization: SAR Logic

SARCore2-Phenylimidazo[1,2-a]pyridine CorePos2Pos 2 (Phenyl):Lipophilic PocketInteractionCore->Pos2Pos6Pos 6 (Amine):Solvent Exposed /Hinge Binding VectorCore->Pos6Pos3Pos 3:Electronic Tuning(H-Bond Acceptor)Core->Pos3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the C-6 amine as the primary vector for library expansion.

Handling & Safety Protocols

  • Hazards: The hydrobromide salt is an irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the solid over time (formation of diazo/oxidized species).

  • Stability: Stable in solid form for >2 years if desiccated. In solution, the free amine is susceptible to air oxidation; prepare solutions fresh or keep acidic.

References

  • Synthesis & Scaffold Review

    • Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry, 2026. 3

  • PPAR

    
     Application: 
    
    • Bayer AG Research. "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931." ACS Medicinal Chemistry Letters, 2022. 2

  • CAS Verification

    • PubChem Compound Summary: this compound (CAS 2174002-61-8). 4

  • Reaction Methodology

    • Dharmana, T. "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines."[5] Der Pharma Chemica, 2017.[5] 5

The Imidazo[1,2-a]pyridine-6-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a versatile starting point for drug discovery. The imidazo[1,2-a]pyridine ring system is a quintessential example of such a scaffold, present in a range of marketed drugs, including the widely prescribed anxiolytics zolpidem and alpidem.[1][2] Its rigid, bicyclic structure and rich electronic properties provide an ideal platform for the design of potent and selective modulators of protein function.

This technical guide focuses on a specific, yet profoundly significant, derivative of this core structure: the imidazo[1,2-a]pyridine-6-amine scaffold. The strategic placement of an amino group at the 6-position provides a crucial vector for chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the synthesis, medicinal chemistry applications, and structure-activity relationships of this promising scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology.

Synthetic Strategies: Building the Core

The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in drug discovery.[3] A variety of synthetic routes have been developed, allowing for the efficient construction of diverse libraries of compounds.[4] The classical and most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first described by Tschitschibabin.[4]

For the synthesis of the specific imidazo[1,2-a]pyridine-6-amine core, a common strategy involves the use of a 2,5-diaminopyridine or the reduction of a 6-nitro-imidazo[1,2-a]pyridine precursor. Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have also emerged as powerful tools for the one-pot synthesis of substituted imidazo[1,2-a]pyridines, offering a high degree of molecular diversity.[1][5]

A representative synthetic scheme for obtaining a 2-aryl-6-amino-imidazo[1,2-a]pyridine derivative is outlined below:

Caption: General synthetic route to 2-phenyl-imidazo[1,2-a]pyridin-6-amine.

Medicinal Chemistry Applications and Key Therapeutic Targets

The imidazo[1,2-a]pyridine-6-amine scaffold has demonstrated significant potential across a range of therapeutic areas, most notably in oncology. Its ability to serve as a versatile template for the design of kinase inhibitors has led to the discovery of potent compounds targeting key enzymes involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition in Oncology

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine-6-amine scaffold has proven to be an effective starting point for the development of inhibitors against several important oncogenic kinases.

NIMA-related kinase 2 (Nek2): Nek2 is a serine/threonine kinase that is overexpressed in various tumors and is associated with poor prognosis.[6] It plays a critical role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6] Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent Nek2 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[6][7]

Cyclin-dependent kinase 9 (CDK9): CDK9 is a key regulator of transcription and is essential for the expression of many short-lived proteins that are critical for cancer cell survival.[8] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[8] Imidazo[1,2-a]pyridine derivatives have been identified as highly selective and potent inhibitors of CDK9, with some compounds demonstrating single-digit nanomolar IC50 values.[8][9]

Salt-inducible kinase 1 (SIK1): SIK1 is a member of the AMP-activated protein kinase (AMPK) family and has emerged as a potential therapeutic target in several cancers.[10] Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine series have led to the identification of potent and selective SIK1 inhibitors.[10]

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.[11] A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors, with some compounds showing significant anti-proliferative activity against various cancer cell lines.[12]

The following table summarizes the reported biological activities of representative imidazo[1,2-a]pyridine derivatives against various cancer-related targets.

Compound IDTargetIC50 (nM)Cell LineReference
28e Nek238MGC-803 (Gastric Cancer)[6]
MBM-55 Nek21.0-[7]
LB-1 CDK99.22HCT116 (Colorectal Cancer)[8][9]
LB-10 CDK93.56-[8]
3c CDK9160-[13]
13k PI3Kα1.94HCC827 (Lung Cancer)[12]
Compound 24 FLT3-ITD--[14]

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective inhibitors based on the imidazo[1,2-a]pyridine-6-amine scaffold has been guided by extensive SAR studies. These studies have revealed key structural features that govern the interaction of these compounds with their biological targets.

A general SAR trend for kinase inhibitors based on this scaffold can be summarized as follows:

SAR_Analysis cluster_R1 Position 2 cluster_R2 Position 3 cluster_R3 Position 6 (Amine) Scaffold Imidazo[1,2-a]pyridine-6-amine Core R1 Aryl or Heteroaryl Group Scaffold->R1 Potency R2 Substituents for Selectivity Scaffold->R2 Selectivity R3 Linker and Terminal Group for Solubility and PK Properties Scaffold->R3 Pharmacokinetics

Caption: Key positions for modification on the imidazo[1,2-a]pyridine-6-amine scaffold.

  • Position 2: Substitution with aryl or heteroaryl groups is often crucial for achieving high potency. These groups typically occupy a hydrophobic pocket in the kinase active site.

  • Position 3: Modifications at this position can significantly impact selectivity. The introduction of different functional groups can fine-tune the interactions with specific amino acid residues in the target kinase.

  • Position 6 (Amine): The amino group at the 6-position serves as a key attachment point for linkers and terminal functional groups. These modifications are critical for optimizing solubility, metabolic stability, and other pharmacokinetic properties. For instance, in the case of PI3Kα inhibitors, the 6-position of the imidazo[1,2-a]pyridine was linked to a 4-aminoquinazoline moiety, which was identified as a critical pharmacophore.[12]

Case Study: Targeting Oncogenic Signaling Pathways

The inhibition of kinases by imidazo[1,2-a]pyridine-6-amine derivatives has a direct impact on the downstream signaling pathways that drive cancer cell growth and survival.

Inhibition of the Nek2 Pathway

Nek2 is involved in centrosome separation and the maintenance of genomic stability.[6] Its overexpression in cancer cells leads to aneuploidy and promotes tumorigenesis. Imidazo[1,2-a]pyridine-based Nek2 inhibitors can disrupt this process, leading to cell cycle arrest and apoptosis.

Nek2_Pathway Nek2 Nek2 Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Genomic_Instability Genomic Instability Nek2->Genomic_Instability Apoptosis Apoptosis Nek2->Apoptosis Inhibition Cell_Proliferation Cell Proliferation Centrosome_Separation->Cell_Proliferation Inhibitor Imidazo[1,2-a]pyridine-6-amine Nek2 Inhibitor Inhibitor->Nek2 Inhibition CDK9_Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription Transcription Elongation RNA_Pol_II->Transcription Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Inhibition Inhibitor Imidazo[1,2-a]pyridine-6-amine CDK9 Inhibitor Inhibitor->CDK9 Inhibition

Caption: Simplified CDK9 signaling pathway and the effect of its inhibition.

Experimental Protocols: A Self-Validating System

To ensure the practical applicability of the information presented, this section provides a detailed, step-by-step protocol for the synthesis of a representative imidazo[1,2-a]pyridine-6-amine derivative. This protocol is based on established and published methodologies, providing a self-validating system for researchers.

Synthesis of 2-Phenyl-imidazo[1,2-a]pyridin-6-amine

This protocol is adapted from established procedures for the synthesis of imidazo[1,2-a]pyridines and subsequent nitro group reduction.

Step 1: Synthesis of 2-Phenyl-6-nitro-imidazo[1,2-a]pyridine

  • Materials: 2-Amino-5-nitropyridine, 2-bromoacetophenone, ethanol.

  • Procedure: a. To a solution of 2-amino-5-nitropyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq). b. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to afford 2-phenyl-6-nitro-imidazo[1,2-a]pyridine.

Step 2: Synthesis of 2-Phenyl-imidazo[1,2-a]pyridin-6-amine

  • Materials: 2-Phenyl-6-nitro-imidazo[1,2-a]pyridine, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol.

  • Procedure: a. Suspend 2-phenyl-6-nitro-imidazo[1,2-a]pyridine (1.0 eq) in ethanol. b. Add tin(II) chloride dihydrate (5.0 eq) portion-wise to the suspension. c. Reflux the reaction mixture for 2-3 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 2-phenyl-imidazo[1,2-a]pyridin-6-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine-6-amine scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly in the realm of oncology. Its synthetic accessibility, coupled with its ability to be elaborated into potent and selective inhibitors of key therapeutic targets, underscores its immense potential. The continued exploration of the chemical space around this scaffold, guided by structure-based drug design and a deeper understanding of the underlying biology of its targets, will undoubtedly lead to the discovery of novel and effective therapeutic agents. Future efforts will likely focus on the development of compounds with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance mechanisms. The versatility of the imidazo[1,2-a]pyridine-6-amine scaffold ensures that it will remain a cornerstone of drug discovery for years to come.

References

  • Sun, Z., Sun, S., et al. (2025).
  • Sun, Z., Sun, S., et al. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. [Journal Name, if available in PMC version].
  • [Author(s), if available]. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Journal Name, if available in PMC version].
  • Wang, H., Chen, Y., Gu, X., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • [Author(s), if available]. (Date). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Journal Name, if available in PMC version].
  • Zhang, X., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106.
  • Al-Ostoot, F. H., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5486.
  • [Author(s), if available]. (Date). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • [Author(s), if available]. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • [Author(s), if available]. (Date). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • Hamdi, A., et al. (Date). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Journal Name, if available].
  • [Author(s), if available]. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Journal Name, if available].
  • [Author(s), if available]. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397.
  • [Author(s), if available]. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Journal Name, if available in PMC version].
  • Boulahjar, R., et al. (2018). Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry.
  • [Author(s), if available]. (Date). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Semantic Scholar.
  • Segodi, R. S. (Date). Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite. ULSpace.
  • [Author(s), if available]. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Journal Name, if available in PMC version].
  • Wang, T., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. European Journal of Medicinal Chemistry, 264, 115977.
  • Aliwaini, S., et al. (Date). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Journal Name, if available in PMC version].
  • dos Santos, D. C., et al. (2022). IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells. Oxidative Medicine and Cellular Longevity, 2022, 5928913.
  • Afshari, A. R., et al. (2023).

Sources

Technical Whitepaper: Physicochemical Characterization and Solubility Profiling of 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the solubility and physicochemical characterization of 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr .

Executive Summary & Structural Context[1][2]

The compound 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PDGFR, VEGFR) and GABA-A receptor modulators.[1][2]

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle.[1][2][3] The addition of a phenyl group at C2 significantly increases lipophilicity (LogP), while the primary amine at C6 provides a handle for further functionalization (e.g., amide coupling) and modulates electronic properties. The Hydrobromide (HBr) salt form is engineered to overcome the poor aqueous solubility of the free base, but it introduces specific thermodynamic challenges—most notably salt disproportionation in aqueous media.

This guide details the solubility behavior of this specific salt, providing the theoretical framework and validated experimental protocols required for its characterization.

Physicochemical Principles

To accurately measure solubility, one must understand the forces at play. This compound behaves as a hydrophobic weak base .[1][2]

Structural Ionization Profile[2][3]
  • The Core: The bridgehead nitrogen (N1) is the most basic site.

  • Electronic Effects: The C6-amine is an electron-donating group (EDG).[1][2] Through resonance, it increases electron density on the ring system, likely elevating the pKa of the N1 nitrogen compared to the unsubstituted parent (typically pKa ~5.6–6.8).

  • The Salt: The HBr protonates the N1 nitrogen.

    • Implication: The compound is highly soluble in acidic media (pH < pKa).[2]

    • Risk: As pH approaches the pKa (approx.[2] 6.5–7.5), the compound deprotonates. The neutral free base, being highly lipophilic due to the phenyl ring, will precipitate.

The "pH-max" Phenomenon

For HBr salts, there is a critical pH value called pH-max .[1][2]

  • Below pH-max: The solid phase in equilibrium with the saturated solution is the Salt .[2]

  • Above pH-max: The solid phase converts to the Free Base .[1][2][4][5][6]

  • The Danger: If you measure solubility in a buffer above pH-max without realizing it, you are measuring the solubility of the precipitated free base, not the salt you weighed out.

Solubility Data & Solvent Screening[8]

The following data summarizes the expected solubility profile based on Structure-Activity Relationship (SAR) analysis of analogous imidazopyridines.

Table 1: Predicted Aqueous Solubility Profile (Thermodynamic)
MediumpHEst.[1][2][7][8][9][10] Solubility (mg/mL)Dominant SpeciesSolid Phase at Equilibrium
0.1N HCl 1.0> 50 mg/mLCationic (Protonated)Salt (HBr)
SGF (Simulated Gastric) 1.2> 30 mg/mLCationicSalt (Risk of Common Ion Effect*)
Acetate Buffer 4.510 - 25 mg/mLCationicSalt
Phosphate Buffer 6.8< 1.0 mg/mLMixed / NeutralFree Base (Disproportionation)
PBS (Physiological) 7.4< 0.1 mg/mLNeutralFree Base

*Note: In SGF, the high concentration of Chloride ions (Cl-) can depress solubility if the HCl salt is less soluble than the HBr salt (Common Ion Effect).

Table 2: Organic Solvent Compatibility (Process Chemistry)
SolventSolubility PotentialApplication
DMSO High (>100 mg/mL)Stock solutions for bioassays.[1][2]
Methanol/Ethanol ModerateRecrystallization / Purification.[1][2]
DCM / Chloroform Low (for Salt)Good for Free Base extraction.[1][2]
Acetonitrile ModerateHPLC Mobile Phase.[1][2]

Experimental Protocols

Do not rely on generic protocols. The following methodologies are tailored for hydrophobic salts prone to disproportionation.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for filing data and formulation development.[1][2]

Reagents:

  • Phosphate/Citrate Buffers (pH 1.2 to 8.0).[1][2]

  • 0.45 µm PVDF Syringe Filters (Pre-saturated).

Workflow:

  • Saturation: Add excess 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr to 2 mL of buffer in glass vials. Ensure solid persists (suspension).[1][2]

  • Equilibration: Agitate at 37°C for 24 hours.

  • pH Check (CRITICAL): Measure the pH of the supernatant after equilibration.

    • Why? Dissolving an HBr salt releases acid.[1][2] The final pH will be lower than the initial buffer pH. Report solubility against the final pH .

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant.

  • Quantification: Analyze via HPLC-UV (254 nm).

  • Solid Analysis: Analyze the residual solid via XRPD or DSC.[1][2]

    • Pass Criteria: Solid matches HBr reference pattern.[1][2]

    • Fail Criteria: Solid matches Free Base pattern (indicates conversion).[1][2]

Protocol B: Kinetic Solubility (Turbidimetric)

Use this for early-stage High-Throughput Screening (HTS).[1][2]

Workflow:

  • Prepare a 10 mM stock solution in DMSO .

  • Spike into aqueous buffer (pH 7.4) to reach final concentrations of 1, 5, 10, 50, 100 µM (keeping DMSO < 1%).

  • Incubate for 2 hours at Room Temp.

  • Measure Absorbance at 620 nm (or use Nephelometry).[1]

  • Result: The concentration at which turbidity spikes is the Kinetic Solubility limit.[2]

    • Note: This value is usually higher than thermodynamic solubility because the crystal lattice has not formed.[2]

Visualizing the Solubility Dynamics

The following diagram illustrates the critical "Salt Disproportionation" pathway that researchers must avoid during formulation.

SolubilityDynamics cluster_warning DANGER ZONE: pH 6.0 - 8.0 SaltSolid Solid HBr Salt (Crystalline Lattice) Dissolution Dissolution (Release of H+ and Br-) SaltSolid->Dissolution Add Aqueous Media Solution Dissolved Species (Protonated Cation) Dissolution->Solution Equilibrium pH_Trigger pH > pHmax (Buffer Capacity Exceeded) Solution->pH_Trigger pH Adjustment Precipitation Precipitation of Free Base pH_Trigger->Precipitation Deprotonation Precipitation->SaltSolid Acidification (Reversible)

Figure 1: The thermodynamic pathway of salt disproportionation.[1][2] At physiological pH, the equilibrium shifts toward the insoluble free base.

Analytical Integrity & Troubleshooting

When analyzing this compound, specific artifacts can corrupt data.[1][2]

  • HPLC Peak Tailing: The C6-amine and pyridine nitrogen can interact with residual silanols on HPLC columns.[1][2]

    • Solution: Use a column resistant to high pH (e.g., C18 Hybrid particle) or add 0.1% TFA/Formic Acid to the mobile phase to suppress silanol ionization.

  • Filter Adsorption: The hydrophobic phenyl ring can adsorb to Nylon filters.[2]

    • Solution: Use PVDF or PTFE filters.[1][2] Discard the first 1 mL of filtrate to saturate active sites.

References

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1][2] Trends in solubility of polymorphs: Predominance of metastable forms. Journal of Pharmaceutical Sciences.

  • FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs — General Considerations.

  • PubChem Compound Summary. (2023). Imidazo[1,2-a]pyridine Derivatives. National Library of Medicine.[1] [1]

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard Text for pKa/Solubility methodology).

Sources

Technical Deep Dive: 2-Phenylimidazo[1,2-a]pyridine-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Phenylimidazo[1,2-a]pyridine-6-amine is a fused bicyclic heterocyclic amine serving as a critical scaffold in medicinal chemistry.[1][2] It functions primarily as a precursor for ligands targeting the Translocator Protein (TSPO) (formerly Peripheral Benzodiazepine Receptor, PBR) and GABA-A receptors .[1][2]

Critical Safety Distinction:

WARNING: Do not confuse this compound with PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) . PhIP is a known dietary carcinogen (IARC Group 2B) found in cooked meats.[1][2] While structurally related, the 2-phenylimidazo[1,2-a]pyridine-6-amine scaffold is distinct and is widely investigated for therapeutic applications rather than toxicology.[1][2]

Physicochemical Profile
PropertyValue / DescriptionNotes
IUPAC Name 6-Amino-2-phenylimidazo[1,2-a]pyridine
Molecular Formula

Molecular Weight 209.25 g/mol
Appearance Off-white to beige solidAmine oxidation can darken color over time.[1][2][3][4][5]
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in water; soluble in dilute acid.[1][2]
pKa (Calc.) ~5.5 (Pyridine N), ~3.5 (Aniline N)The bridgehead nitrogen is weakly basic.[1][2]
LogP (Calc.) ~2.1 - 2.5Lipophilic enough for CNS penetration.[1][2]

Synthetic Methodologies

The synthesis of 6-amino-2-phenylimidazo[1,2-a]pyridine is rarely direct.[1][2] The most robust, self-validating protocol involves constructing the imidazo[1,2-a]pyridine core with a nitro handle, followed by reduction.[2]

Protocol A: The Nitro-Reduction Route (Recommended)

This pathway avoids the oxidation sensitivity of free diamines during the ring-closure step.[1][2]

Step 1: Cyclocondensation

Reagents: 2-Amino-5-nitropyridine, 2-Bromoacetophenone, Sodium Bicarbonate (


).[1][2]
Solvent:  Ethanol or DMF.[1][2]
  • Dissolution: Dissolve 2-amino-5-nitropyridine (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol (10 mL/g).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. The reaction proceeds via an 
    
    
    
    displacement of the bromide by the exocyclic amine, followed by intramolecular cyclization at the ring nitrogen.[2]
  • Neutralization: The intermediate hydrobromide salt often precipitates.[1][2] Treat with aqueous

    
     to liberate the free base.[1][2]
    
  • Isolation: Filter the solid 6-nitro-2-phenylimidazo[1,2-a]pyridine . Recrystallize from ethanol/DMF.

Step 2: Chemoselective Reduction

Reagents: Iron powder (Fe), Ammonium Chloride (


).[1][2]
Solvent:  Ethanol/Water (4:1).[1][2]
  • Suspension: Suspend the nitro intermediate in EtOH/

    
    . Add Fe powder (5.0 eq) and 
    
    
    
    (5.0 eq).[1][2]
  • Reduction: Heat to

    
     with vigorous stirring for 2 hours. Monitor by TLC (the amine is more polar and fluorescent).[1][2]
    
  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Purification: The crude amine can be purified via flash chromatography (DCM/MeOH) or recrystallization from toluene.[1][2]

Visualization: Synthetic Pathway

Synthesis SM1 2-Amino-5-nitropyridine Inter 6-Nitro-2-phenylimidazo[1,2-a]pyridine SM1->Inter EtOH, Reflux (-HBr, -H2O) SM2 2-Bromoacetophenone SM2->Inter Prod 6-Amino-2-phenylimidazo[1,2-a]pyridine Inter->Prod Fe / NH4Cl Reduction

Caption: Stepwise construction of the 6-amino scaffold via nitro-reduction to avoid oxidative polymerization.

Chemical Reactivity & Functionalization

The 6-amino derivative possesses two distinct nucleophilic sites and one electrophilic site, allowing for orthogonal functionalization.[1][2]

A. Exocyclic Amine (N-6) Reactivity

The amino group at position 6 behaves similarly to an electron-deficient aniline.[1][2] It is the primary handle for library generation.[1][2]

  • Acylation: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amides .[1] This is the standard route for generating TSPO ligands (e.g., PBR28 analogs).[2]

  • Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides.[1][2]

  • Diazotization: Can be converted to a diazonium salt (

    
    ) for Sandmeyer reactions (installing -Cl, -Br, -CN) or azo coupling.[1][2]
    
B. Imidazo[1,2-a]pyridine Core (C-3) Reactivity

The C-3 position (adjacent to the bridgehead nitrogen) is highly electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) .[1][2]

  • Mannich Reaction: Reaction with formaldehyde and secondary amines installs an aminomethyl group at C-3.[1][2]

  • Halogenation: NIS or NBS will selectively halogenate the C-3 position, enabling subsequent Suzuki or Sonogashira couplings.[1][2]

Visualization: Reactivity Map

Reactivity Core 6-Amino-2-phenyl imidazo[1,2-a]pyridine N6_Acyl Amide Formation (TSPO Ligands) Core->N6_Acyl RCOCl / Base N6_Diazo Sandmeyer Rxn (Halides/Nitriles) Core->N6_Diazo NaNO2 / HCl C3_Halo C-3 Halogenation (Cross-Coupling) Core->C3_Halo NBS or NIS C3_Form Vilsmeier-Haack (Formylation) Core->C3_Form POCl3 / DMF

Caption: Orthogonal reactivity profile: N-6 is nucleophilic (amide coupling), while C-3 is susceptible to electrophilic attack.

Biological Relevance & Applications

The 2-phenylimidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, mimicking the purine/indole footprint.[2]

TSPO (Translocator Protein) Ligands

The 6-amino group is frequently acylated to create high-affinity ligands for the 18-kDa Translocator Protein (TSPO), a biomarker for neuroinflammation.[1][2]

  • Mechanism: Ligands bind TSPO on the outer mitochondrial membrane, modulating cholesterol transport and steroidogenesis.[1][2]

  • Key Derivatives: Analogs of Alpidem and Zolpidem often utilize this core.[1][2] Acylation with N,N-dialkyl acetamides produces potent TSPO binders.[1][2]

GABA-A Receptor Modulation

While Zolpidem (a hypnotic) binds the benzodiazepine site of GABA-A, 6-amino derivatives are often explored for subtype selectivity (e.g.,


 vs 

) to separate sedative effects from anxiolytic effects.[2]
Anti-Infective Agents

Derivatives have shown activity against:

  • Protozoa: Leishmania and Trypanosoma species.[1][2]

  • Viruses: Inhibitors of viral replication (e.g., RSV fusion inhibitors).[1][2]

References

  • Synthesis of Imidazo[1,2-a]pyridines: Goel, R. et al. "Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol."[1][2] Royal Society Open Science, 2019.[1][2] [1][2]

  • TSPO Ligand SAR: Denora, N. et al. "2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO)."[1][2] European Journal of Pharmaceutical Sciences, 2015.[1][2]

  • Medicinal Chemistry Review: Gueiffier, A. et al. "Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines."[1][2][6] Mini-Reviews in Medicinal Chemistry, 2007.

  • Benzodiazepine Receptor Ligands: Trapani, G. et al. "Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors."[1][2][7] Journal of Medicinal Chemistry, 1999.[1][2][7]

Sources

Navigating the Safety Landscape of 2-Phenylimidazo[1,2-a]pyridin-6-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and anti-inflammatory properties. As research into this versatile heterocyclic system expands, a thorough understanding of the safety profiles of its analogues is paramount. This guide provides a detailed safety and handling overview of 2-Phenylimidazo[1,2-a]pyridin-6-amine, a compound of increasing interest. In the absence of a specific Safety Data Sheet (SDS) for this derivative, this document synthesizes available information on the parent compound, 2-phenylimidazo[1,2-a]pyridine, and other relevant analogues to provide a robust framework for safe handling and use in a research and development setting.

Chemical Identification and Properties

A clear identification of the substance is the first step in any safety protocol. While a dedicated CAS number for 2-Phenylimidazo[1,2-a]pyridin-6-amine is not consistently reported across major chemical databases, one supplier lists the CAS number as 887576-74-1. Researchers should verify the identity of their specific batch through analytical methods.

The table below summarizes the known physical and chemical properties of the parent compound, 2-phenylimidazo[1,2-a]pyridine, which can serve as a baseline for estimating the properties of the 6-amino derivative. The introduction of an amino group is expected to increase polarity and may affect properties such as melting point and solubility.

PropertyValue (for 2-phenylimidazo[1,2-a]pyridine)Reference
Molecular Formula C₁₃H₁₀N₂[1]
Molecular Weight 194.23 g/mol [1]
Melting Point 135 °C[2]
Boiling Point 245 °C at 11 mmHg[2]
Appearance White to Orange to Green powder to crystal[3]

Hazard Assessment: An Extrapolated Profile

It is crucial to emphasize that the following hazard assessment is primarily based on data from analogous compounds. The presence of the 6-amino group may significantly alter the toxicological profile.

The GHS classification for the parent compound, 2-phenylimidazo[1,2-a]pyridine, indicates that it causes serious eye damage[1]. This suggests that 2-Phenylimidazo[1,2-a]pyridin-6-amine should also be handled with appropriate eye protection.

A broader look at the imidazo[1,2-a]pyridine class reveals a range of potential biological effects. While some exploratory toxicology studies on certain 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties showed no signs of hepatic or renal toxicity after 14-day oral treatment in mice, this should not be taken as a definitive statement for all derivatives[4].

Conversely, a study on other imidazo-based heterocyclic derivatives with potential anticancer activity indicated cytotoxic potential. At high doses (≥ 1000 mg/kg), some of these compounds caused hepatic damage and cholestasis in liver tissues of Wistar rats. All tested compounds in this study also caused DNA fragmentation at a concentration of 50 µM, suggesting a notable impact on DNA integrity.

The Specter of Carcinogenicity: A Note of Caution

A significant point of concern arises from the known carcinogenicity of a structurally related compound, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a heterocyclic amine found in cooked meat and is classified by the U.S. Department of Health and Human Services National Toxicology Program as "reasonably anticipated to be a human carcinogen". The International Agency for Research on Cancer (IARC) has classified PhIP as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[5]. PhIP has been shown to induce tumors at multiple sites in animal models and forms DNA adducts[5]. Given the structural similarities, particularly the presence of a phenyl group and an amino group on the heterocyclic system, the potential for carcinogenic or mutagenic effects of 2-Phenylimidazo[1,2-a]pyridin-6-amine cannot be dismissed and warrants a highly cautious approach to handling.

Safe Handling and Personal Protective Equipment (PPE)

Based on the extrapolated hazard assessment, the following handling procedures and PPE are recommended to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Fume Hood: All manipulations of solid 2-Phenylimidazo[1,2-a]pyridin-6-amine and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential eye irritation or damage[1][6].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A laboratory coat should be worn to prevent skin contact. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be required.

The following diagram illustrates the recommended PPE for handling 2-Phenylimidazo[1,2-a]pyridin-6-amine.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Goggles/Face Shield) Hand_Protection Hand Protection (Nitrile Gloves) Body_Protection Body Protection (Lab Coat) Respiratory_Protection Respiratory Protection (As needed) Weighing Weighing Dissolving Dissolving Weighing->Dissolving Reaction_Setup Reaction Setup Dissolving->Reaction_Setup

Caption: Recommended Personal Protective Equipment for handling 2-Phenylimidazo[1,2-a]pyridin-6-amine.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place[6].

  • Incompatible Materials: Avoid contact with strong oxidizing agents. Based on information for a related compound, it may also be incompatible with bases and amines[6].

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[6].

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists[6].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[6].

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Synthesis and Reactivity Considerations

The synthesis of 2-phenylimidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone[7]. These reactions can be catalyzed by various reagents and may be performed under solvent-free conditions[7]. Researchers should be aware of the hazards associated with all reactants and solvents used in the synthesis. For instance, 2-bromoacetophenone is a lachrymator.

The following diagram outlines a general synthetic pathway to the 2-phenylimidazo[1,2-a]pyridine core.

Synthesis_Pathway Reactant1 2-Aminopyridine derivative Reaction_Conditions Reaction Conditions (e.g., catalyst, solvent, temperature) Reactant1->Reaction_Conditions Reactant2 α-Haloacetophenone Reactant2->Reaction_Conditions Product 2-Phenylimidazo[1,2-a]pyridine derivative Reaction_Conditions->Product

Caption: General synthetic route to 2-phenylimidazo[1,2-a]pyridine derivatives.

Biological Activity and Its Implications for Handling

The imidazo[1,2-a]pyridine scaffold is known to interact with various biological targets. Derivatives have been developed as ligands for benzodiazepine receptors, and some show potent anti-inflammatory or anticancer activity. This high biological activity underscores the need for stringent containment measures to prevent accidental exposure and potential pharmacological effects in researchers.

Conclusion

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PMC. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PMC. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Publications. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ResearchGate. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Publications. [Link]

  • 2-phenylimidazo[1,2-a]pyridin-3-amine (3999-29-9). Chemchart. [Link]

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. [Link]

  • 2-phenylimidazo[1,2-a]pyridine | CAS#:4105-21-9. Chemsrc. [Link]

  • 2-Phenylimidazo(1,2-a)pyridine | C13H10N2. PubChem. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Indian Academy of Sciences. [Link]

  • MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. SciELO. [Link]

  • 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Wikipedia. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Purification of 2-Phenylimidazo[1,2-a]pyridin-6-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for GABA receptor ligands, kinase inhibitors, and anti-inflammatory agents.

The method described prioritizes regiochemical fidelity and purification efficiency , utilizing a modified condensation followed by a clean catalytic hydrogenation and controlled salt formation. Unlike one-pot procedures that often yield difficult-to-separate byproducts, this stepwise approach allows for intermediate validation, ensuring high purity (>98%) suitable for biological assays.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine derivative with an


-haloketone.
  • Step 1 (Cyclization): Reaction of 2-amino-5-nitropyridine with 2-bromoacetophenone to form the nitro-substituted core.

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation (H₂/Pd-C) to avoid heavy metal residues (e.g., Sn, Fe) common in chemical reductions.

  • Step 3 (Salt Formation): Controlled precipitation of the hydrobromide salt to ensure stoichiometry and stability.

Retrosynthesis Target Target: 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr FreeBase Free Base: 6-Amine Target->FreeBase HBr/EtOH NitroInt Intermediate: 6-Nitro-2-phenylimidazo[1,2-a]pyridine FreeBase->NitroInt H2, Pd/C (Reduction) Precursors Precursors: 2-Amino-5-nitropyridine + 2-Bromoacetophenone NitroInt->Precursors Cyclization (EtOH, Reflux)

Figure 1: Retrosynthetic strategy isolating the critical nitro-intermediate for purification.

Safety & Handling

  • 2-Bromoacetophenone: A potent lachrymator . All weighing and transfers must occur in a functioning fume hood. Glassware should be rinsed with a dilute NaOH/ethanol solution to quench residues before removal from the hood.

  • Hydrogen Gas (H₂): Extremely flammable. Ensure the hydrogenation apparatus is properly grounded and checked for leaks.

  • Hydrobromic Acid (HBr): Corrosive. Wear acid-resistant gloves and face protection.

Experimental Protocols

Step 1: Synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

This step utilizes a Hantzsch-type condensation. The ring nitrogen of the pyridine attacks the


-carbon of the ketone, followed by cyclodehydration.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
2-Amino-5-nitropyridine 139.11 1.0 5.00 g
2-Bromoacetophenone 199.05 1.1 7.87 g
Sodium Bicarbonate (NaHCO₃) 84.01 1.2 3.62 g

| Ethanol (Anhydrous) | - | Solvent | 100 mL |

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-nitropyridine (5.00 g) and ethanol (100 mL).

  • Addition: Add 2-bromoacetophenone (7.87 g) in one portion. The mixture may darken.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: 1:1 Ethyl Acetate/Hexane). The starting aminopyridine (

    
    ) should disappear, and a fluorescent spot (
    
    
    
    ) should appear.
  • Neutralization: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate. Add NaHCO₃ (3.62 g) and stir for 30 minutes to liberate the free base.

  • Workup: Pour the mixture into 300 mL of ice-cold water. A yellow/orange precipitate will form.

  • Filtration: Filter the solid using a Buchner funnel. Wash copiously with water (2 x 50 mL) to remove inorganic salts and cold diethyl ether (2 x 30 mL) to remove unreacted bromoacetophenone.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 70–80% (approx.[1] 6.0–6.8 g).

    • Appearance: Yellow to orange solid.

Step 2: Reduction to 2-Phenylimidazo[1,2-a]pyridin-6-amine

Catalytic hydrogenation is chosen for its cleanliness, avoiding the difficult removal of iron or tin salts associated with Bechamp or SnCl₂ reductions.

Reagents:

Reagent Equiv. Amount
6-Nitro intermediate (from Step 1) 1.0 5.00 g
10% Pd/C (50% wet) 10 wt% 0.50 g
Methanol Solvent 150 mL

| Hydrogen Gas (H₂) | Balloon | 1 atm |

Procedure:

  • Inerting: In a 500 mL flask, suspend the 6-nitro intermediate (5.00 g) in methanol (150 mL). Nitrogen sparge the solution for 10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (0.50 g). Caution: Dry Pd/C can ignite methanol vapors; keep wet or use under inert gas.

  • Hydrogenation: Purge the flask with H₂ gas (balloon or manifold) three times. Stir vigorously under H₂ atmosphere (1 atm) at room temperature for 12–16 hours.

  • Monitoring: Monitor by TLC. The fluorescent nitro compound will convert to a lower

    
     amine spot (stains with ninhydrin).
    
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude amine as a pale yellow or off-white solid.

    • Note: The free amine is oxidation-sensitive; proceed immediately to salt formation or store under nitrogen.

Step 3: Formation of the Hydrobromide Salt

Converting the amine to the HBr salt enhances stability and water solubility.

Procedure:

  • Dissolution: Dissolve the crude amine (approx. 4.0 g) in a minimal amount of ethanol (approx. 40 mL) at 40°C.

  • Acidification: Dropwise, add 48% aqueous HBr (approx. 2.5 mL, 1.1 equiv) or 33% HBr in acetic acid. A precipitate should begin to form immediately.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the white to off-white crystals. Wash with cold ethanol (10 mL) followed by diethyl ether (20 mL).

  • Drying: Dry under high vacuum at 40°C.

Analytical Validation

The following data confirms the identity of the synthesized product.

ParameterSpecificationMethod
Appearance Off-white to beige crystalline solidVisual
Melting Point >250°C (decomposition)Capillary Method
MS (ESI+) [M+H]⁺ = 210.1 (Free base mass)LC-MS
¹H NMR (DMSO-d₆) Consistent with structure400 MHz NMR

Key NMR Diagnostic Signals (DMSO-d₆):

  • 
     8.60 (s, 1H):  Proton at C5 (adjacent to bridgehead N).
    
  • 
     8.25 (s, 1H):  Proton at C3 (imidazole ring).
    
  • 
     7.9–8.0 (d, 2H):  Phenyl ortho protons.
    
  • 
     3.5–4.5 (br s):  Amine/Ammonium protons (shift varies with dryness and salt form).
    

Mechanistic Insight

Understanding the mechanism allows for better troubleshooting. The reaction proceeds via the Ortoleva-King/Hantzsch-type pathway.

Mechanism Step1 N-Alkylation (Ring Nitrogen attacks Alpha-Carbon) Step2 Cyclization (Exocyclic Amine attacks Carbonyl) Step1->Step2 Step3 Dehydration (- H2O) Step2->Step3 Product Imidazo[1,2-a]pyridine Core Step3->Product

Figure 2: Mechanistic flow of the imidazo[1,2-a]pyridine ring formation.[1][2][3][4][5]

Why this matters:

  • Regioselectivity: The ring nitrogen is more nucleophilic than the exocyclic amine, ensuring the phenyl group is positioned at C2, not C3.

  • pH Control: If the reaction is too acidic, the amine is protonated and nucleophilicity drops. If too basic, side reactions (aldol condensation of the ketone) may compete. The buffering capacity of the generated HBr (neutralized by NaHCO₃ in workup) is usually self-regulating during reflux.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation or decomposition.Ensure reagents are dry. Increase reflux time. Verify 2-bromoacetophenone quality (it degrades over time).
Product is Dark/Tar Oxidation or polymerization.Perform reaction under Nitrogen atmosphere. Recrystallize from Ethanol/Activated Carbon.
Incomplete Reduction Catalyst poisoning.Ensure the nitro-intermediate is free of sulfur/bromide residues. Wash the intermediate thoroughly with water before hydrogenation.
No Precipitate in Step 3 Solution too dilute.Concentrate the ethanol solution. Add diethyl ether as an anti-solvent to force precipitation.

References

  • Review of Scaffold Synthesis: Goel, R., et al. "Imidazo[1,2-a]pyridine: A versatile scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2016.

  • Specific Cyclization Protocol: Zhang, Y., et al. "One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2013.[5]

  • Reduction Methodologies: Orlandi, M., et al. "Metal-Free Reduction of Nitro Aromatics."[6] Organic Letters, 2015.[6]

  • General Hantzsch Synthesis: "Hantzsch Pyridine Synthesis." Organic Chemistry Portal.

Sources

Application Notes and Protocols for Amide Coupling with 2-Phenylimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Phenylimidazo[1,2-a]pyridines and the Versatility of the Amide Bond

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties. The 2-phenyl-substituted variant, in particular, is a common motif in compounds targeting various receptors in the central nervous system. The ability to append diverse functionalities to this core structure is paramount in drug discovery efforts, and the formation of an amide bond at the 6-amino position represents a robust and versatile strategy for molecular elaboration. Amide bonds are a cornerstone of medicinal chemistry, prized for their metabolic stability and their ability to participate in key hydrogen bonding interactions with biological targets.

This guide provides a comprehensive technical overview and detailed protocols for the successful amide coupling of various carboxylic acids to 2-Phenylimidazo[1,2-a]pyridin-6-amine. We will delve into the mechanistic considerations, compare common coupling reagents, and offer step-by-step procedures to empower researchers to confidently synthesize novel amide derivatives for their discovery programs.

Mechanistic Insights and Challenges in Coupling to a Heteroaromatic Amine

The amide coupling reaction, at its core, involves the activation of a carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[1][2] While seemingly straightforward, the success of this transformation is highly dependent on the nature of both the carboxylic acid and the amine.

2-Phenylimidazo[1,2-a]pyridin-6-amine presents a unique set of considerations. As a heteroaromatic amine, its nucleophilicity is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system. However, the imidazo[1,2-a]pyridine ring system is also electron-rich, which can influence reactivity and potentially lead to side reactions if not properly controlled.

The key to a successful coupling is the choice of an appropriate activating agent that can efficiently generate a sufficiently reactive carboxylic acid derivative to be intercepted by the moderately nucleophilic 6-amino group, while minimizing side reactions such as racemization of chiral carboxylic acids or reaction with other nucleophilic sites on the imidazo[1,2-a]pyridine core.

A Comparative Analysis of Common Coupling Reagents

A plethora of coupling reagents are available to the modern chemist, each with its own set of advantages and disadvantages. The selection of the optimal reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for racemization, and cost. Below is a comparison of reagents well-suited for the amide coupling of 2-Phenylimidazo[1,2-a]pyridin-6-amine.

Coupling ReagentAcronymActivating SpeciesAdvantagesDisadvantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACO-acylisourea intermediateWater-soluble byproducts, easy removal during workup.[2]Can lead to racemization; often requires an additive like HOBt.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPHOBt active esterHigh coupling efficiency, low racemization.More expensive than carbodiimides.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHOAt active esterHighly efficient, even for challenging couplings; rapid reaction rates.[3]Higher cost; can lead to guanidinium side products with primary amines if not used correctly.[3][4]

For the coupling of 2-Phenylimidazo[1,2-a]pyridin-6-amine, HATU is often a preferred choice due to its high reactivity, which can overcome the moderate nucleophilicity of the heteroaromatic amine and drive the reaction to completion under mild conditions.[3] The combination of EDC with an additive such as 1-hydroxybenzotriazole (HOBt) also presents a robust and cost-effective alternative.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific carboxylic acid being coupled. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or electronically deactivated.

Diagram of the HATU-Mediated Coupling Workflow:

EDC_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDC Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Ar-NH2 - HOBt Amine Ar-NH2 Urea EDC Byproduct (Urea) caption Mechanism of EDC/HOBt-mediated coupling.

Sources

The Versatile Building Block: A Guide to the Synthesis and Application of 2-Phenylimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, 2-Phenylimidazo[1,2-a]pyridin-6-amine, a versatile building block for the synthesis of novel therapeutics, particularly in the realm of oncology and neuroscience. Its strategic 6-amino functionality serves as a key handle for introducing molecular diversity, enabling the fine-tuning of pharmacological properties.

This document provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering detailed protocols and insights for researchers in drug discovery and development.

The Significance of the 2-Phenylimidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4] The 2-phenyl substitution is a common feature in many potent biological agents, contributing to favorable binding interactions with various protein targets. The introduction of an amino group at the 6-position provides a crucial point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of compounds with enhanced potency and selectivity. Notably, derivatives of this scaffold have shown promise as potent inhibitors of key signaling proteins such as phosphoinositide 3-kinases (PI3Ks), which are frequently dysregulated in cancer.[5]

Synthesis of the Core Building Block: 2-Phenylimidazo[1,2-a]pyridin-6-amine

The most common and efficient method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-haloketone, a reaction first described by Tschitschibabin.[6][7] For the synthesis of the 6-amino derivative, the logical starting material is 2,5-diaminopyridine.

Synthetic Pathway

The synthesis proceeds via a two-step, one-pot reaction. The initial step is the SN2 reaction between the more nucleophilic ring nitrogen of 2,5-diaminopyridine and 2-bromoacetophenone, followed by an intramolecular cyclization via condensation of the exocyclic amino group with the ketone, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_0 Synthesis of 2-Phenylimidazo[1,2-a]pyridin-6-amine 2,5-Diaminopyridine 2,5-Diaminopyridine Intermediate N-Alkylated Intermediate 2,5-Diaminopyridine->Intermediate S N 2 Reaction 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Intermediate Product 2-Phenylimidazo[1,2-a]pyridin-6-amine Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Synthetic route to 2-Phenylimidazo[1,2-a]pyridin-6-amine.

Detailed Synthetic Protocol

Materials:

  • 2,5-Diaminopyridine

  • 2-Bromoacetophenone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2,5-diaminopyridine (1.0 eq) in absolute ethanol, add 2-bromoacetophenone (1.05 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Key Reaction Parameters

ParameterValue
SolventAbsolute Ethanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
BaseSodium Bicarbonate
Expected Yield70-85%

Application Notes: Derivatization of the 6-Amino Group

The primary amino group at the 6-position of 2-phenylimidazo[1,2-a]pyridin-6-amine is a versatile functional handle for a variety of chemical transformations, allowing for the creation of diverse chemical libraries for biological screening.

N-Acylation and N-Sulfonylation

The amino group can be readily acylated or sulfonylated using the corresponding acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base like triethylamine or pyridine. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents.[8]

G cluster_1 Derivatization of the 6-Amino Group Start 2-Phenylimidazo[1,2-a]pyridin-6-amine Amide 6-Acylamino Derivative Start->Amide Acylation Sulfonamide 6-Sulfonylamino Derivative Start->Sulfonamide Sulfonylation AcylChloride R-COCl AcylChloride->Amide SulfonylChloride R-SO2Cl SulfonylChloride->Sulfonamide

Caption: Acylation and Sulfonylation of 2-Phenylimidazo[1,2-a]pyridin-6-amine.

Protocol: General Procedure for N-Acylation

  • Dissolve 2-phenylimidazo[1,2-a]pyridin-6-amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of derivatives where direct functionalization of the amino group is not desired, a two-step approach starting from 6-halo-2-phenylimidazo[1,2-a]pyridine is highly effective. This intermediate can be synthesized from 2-amino-5-halopyridine and 2-bromoacetophenone.[9] The halogen at the 6-position can then be used in various palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10][11] It allows for the coupling of 6-halo-2-phenylimidazo[1,2-a]pyridine with a wide variety of primary and secondary amines to generate a diverse library of 6-amino derivatives.[12]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vial, add 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Degas the mixture and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds.[13][14] It enables the coupling of 6-halo-2-phenylimidazo[1,2-a]pyridine with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 6-position.

G cluster_2 Palladium-Catalyzed Cross-Coupling from 6-Halo Precursor Halo 6-Halo-2-phenyl- imidazo[1,2-a]pyridine AminoProduct 6-Amino Derivative Halo->AminoProduct Buchwald-Hartwig Amination ArylProduct 6-Aryl/Alkyl Derivative Halo->ArylProduct Suzuki-Miyaura Coupling Amine R1R2NH Amine->AminoProduct BoronicAcid R-B(OH)2 BoronicAcid->ArylProduct

Caption: Cross-coupling reactions for derivatization at the 6-position.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction flask, combine 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1) as the solvent.

  • Degas the mixture and heat to 90-100 °C for 6-12 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Biological Applications and Structure-Activity Relationship (SAR) Insights

Derivatives of 2-phenylimidazo[1,2-a]pyridin-6-amine have shown significant potential as therapeutic agents, particularly as kinase inhibitors. The 6-amino group often serves as a key interaction point within the ATP-binding pocket of kinases, forming hydrogen bonds with the hinge region.

A study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives revealed potent anticancer activity through the inhibition of PI3Kα.[5] The SAR from this and other studies suggests that:

  • The 6-amino group is crucial for activity: It often acts as a hydrogen bond donor.

  • Substituents on the 6-amino group can modulate potency and selectivity: Small alkyl or acyl groups are often well-tolerated, while bulkier groups can be detrimental.

  • The 2-phenyl ring is important for hydrophobic interactions: Substituents on this ring can be varied to optimize binding and pharmacokinetic properties.[15]

The versatility of the 6-amino group allows for the creation of extensive libraries to probe the SAR of a given biological target, making 2-phenylimidazo[1,2-a]pyridin-6-amine an invaluable tool in modern drug discovery.

Conclusion

2-Phenylimidazo[1,2-a]pyridin-6-amine is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its 6-amino group provide a robust platform for the generation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore its importance in the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in their drug discovery endeavors.

References

  • Da Settimo, A., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-18. [Link]

  • Benmaza, A., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Organic & Biomolecular Chemistry, 8(19), 4442-7. [Link]

  • Le Bescont, J., et al. (2023). Scope of the sulfenylation reaction of 2‐phenylimidazo[1,2‐a]pyridine with various aryl iodides. Journal of Molecular Structure. [Link]

  • Zhang, L., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 16(10), 8447-8457. [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 362-365. [Link]

  • Boukarai, Y., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 637-646. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Da Settimo, F., et al. (1999). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 42(19), 3934-41. [Link]

  • Wang, T., et al. (2024). Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. Molecules, 29(13), 3058. [Link]

  • An, G., et al. (2023). An electrolyte- and catalyst-free electrooxidative sulfonylation of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(2), 269-273. [Link]

  • Kumar, S., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences, 131(1), 1-10. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2017). Coupling reaction between 2-phenylimidazo[1-2a]pyridine-3-amine and acyl/sulfonyl chloride? [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • da Silva, E. N., et al. (2023). Modifications of the 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine core ring.... ResearchGate. [Link]

  • Shestakov, A. S., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(3), 1045. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • El-Sayed, N. S., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3192. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Brand, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... [Link]

  • Zhang, L., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku. [Link]

  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 143. [Link]

Sources

Application Notes and Protocols for the Preparation of Imidazo[1,2-a]pyridine Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Drug Discovery

Imidazo[1,2-a]pyridines represent a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural framework allows for versatile interactions with various biological targets, making them a "privileged scaffold" in drug discovery.[2][3] This privileged status is evidenced by their presence in a range of marketed drugs with diverse therapeutic applications, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic agent Olprinone.[3][4] The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, such as anticancer, antiviral, antibacterial, and anti-inflammatory properties, underscores their therapeutic potential.[5][6][7]

The introduction of an amine substituent, particularly at the 3-position, further enhances the pharmacological profile of the imidazo[1,2-a]pyridine core. These amine salts are crucial intermediates and final products in the development of novel therapeutics. This guide provides a detailed overview of the primary synthetic strategies for preparing imidazo[1,2-a]pyridine amine salts, with a focus on the underlying mechanisms and practical, field-proven protocols.

Synthetic Strategies: A Mechanistic Overview

The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. The formation of the crucial C-N and C-C bonds can be accomplished through several key synthetic routes, each with its own advantages and mechanistic nuances.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[8][9][10] This reaction involves the facile combination of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.

Mechanism: The GBB reaction proceeds through a series of well-defined steps. The aldehyde first reacts with the 2-aminopyridine to form a Schiff base (imine). Protonation of the imine by the acid catalyst activates it for nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion intermediate, leading to the formation of the fused imidazole ring. A final tautomerization yields the aromatic 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism GBB Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base (Imine) 2-Aminopyridine->Schiff_Base + Aldehyde Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Protonated_Imine Protonated Imine Schiff_Base->Protonated_Imine + H+ Protonated_Imine->Nitrilium_Ion + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->Product Tautomerization

Caption: A simplified workflow of the Groebke-Blackburn-Bienaymé reaction.

Condensation with α-Haloketones (Tschitschibabin Reaction)

One of the earliest and most fundamental methods for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[5][11] While this method doesn't directly yield an amine salt, subsequent functionalization can introduce the desired amino group.

Mechanism: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-haloketone, displacing the halide ion. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. A final dehydration step leads to the formation of the aromatic imidazo[1,2-a]pyridine ring. The initial reaction involves the formation of a pyridinium salt intermediate, which then cyclizes.[5]

Tschitschibabin_Mechanism Tschitschibabin Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt + α-Haloketone alpha-Haloketone α-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Adduct Cyclized Adduct Pyridinium_Salt->Cyclized_Adduct Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized_Adduct->Product Dehydration

Caption: Key steps in the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex and highly substituted imidazo[1,2-a]pyridine amine salts, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile approach.[12] This method is particularly useful for introducing an amino group onto a pre-formed halo-imidazo[1,2-a]pyridine scaffold.

Mechanism: The Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide (in this case, a halo-imidazo[1,2-a]pyridine) to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.[12]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired products.

Protocol 1: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines via the GBB Reaction

This protocol is adapted from methodologies that utilize green catalysts and efficient reaction conditions.[9][13]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Ammonium chloride (NH₄Cl) (0.2 mmol)

  • Methanol (5 mL)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminopyridine, the aldehyde, and ammonium chloride.

  • Add methanol to the flask and stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.[14][15]

Data Summary Table:

EntryAldehydeIsocyanideCatalystYield (%)
1Benzaldehydetert-Butyl isocyanideNH₄Cl~85-90
24-ChlorobenzaldehydeCyclohexyl isocyanideNH₄Cl~80-88
3Furfuraltert-Butyl isocyanidep-Toluenesulfonic acid~75-82

Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridines via Condensation with α-Bromoacetophenone

This protocol is a modification of the classical Tschitschibabin reaction, optimized for milder conditions.[5]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • α-Bromoacetophenone (1.0 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine and α-bromoacetophenone in ethanol.

  • Add sodium bicarbonate to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography.

  • Confirm the structure of the product using spectroscopic methods.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-imidazo[1,2-a]pyridin-3-amines

This protocol provides a general procedure for the palladium-catalyzed amination of a 3-bromoimidazo[1,2-a]pyridine.

Materials:

  • 3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • To a Schlenk tube, add 3-bromo-2-phenylimidazo[1,2-a]pyridine, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene, followed by the aniline via syringe.

  • Heat the reaction mixture at 100-110 °C overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • Characterize the final product to confirm its identity and purity.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Many of the reagents and catalysts used in these reactions, particularly in the Buchwald-Hartwig amination, are sensitive to moisture and air. It is crucial to use anhydrous solvents and inert atmosphere techniques where specified.

  • Catalyst Choice: The efficiency of the GBB and Buchwald-Hartwig reactions can be highly dependent on the choice of catalyst and ligands. Screening different catalysts and ligands may be necessary to optimize the reaction for specific substrates.

  • Base Selection: In the Tschitschibabin and Buchwald-Hartwig reactions, the choice and stoichiometry of the base are critical. A base that is too strong or too weak can lead to side reactions or incomplete conversion.

  • Purification: The polarity of imidazo[1,2-a]pyridine amine salts can vary significantly based on their substitution pattern. Careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion

The synthesis of imidazo[1,2-a]pyridine amine salts is a dynamic area of research with significant implications for drug discovery. The Groebke-Blackburn-Bienaymé reaction, the Tschitschibabin condensation, and modern cross-coupling methodologies provide a robust toolkit for accessing a wide array of these valuable compounds. By understanding the underlying mechanisms and adhering to carefully designed protocols, researchers can efficiently synthesize and explore the therapeutic potential of this privileged heterocyclic scaffold.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [https://www.researchgate.net/publication/379483325_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link]))

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. (URL: [Link])

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. (URL: [Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. (URL: [Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (URL: [Link])

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. (URL: [Link])

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. (URL: [Link])

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. (URL: [Link])

  • One-pot synthesis of imidazo[1,2-a]pyridine. ResearchGate. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Preprints.org. (URL: [Link])

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. (URL: [Link])

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. PMC. (URL: [Link])

  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. (URL: [Link])

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC. (URL: [Link])

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed. (URL: [Link])

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. (URL: [Link])

Sources

Reagents for Sulfonylation of 2-Phenylimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context

Target Substrate: 2-Phenylimidazo[1,2-a]pyridin-6-amine Reaction Class: Nucleophilic Substitution (N-Sulfonylation) Primary Product: N-(2-phenylimidazo[1,2-a]pyridin-6-yl)sulfonamides

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem and Alpidem.[1] The 6-amino derivative is a critical intermediate for generating diversely substituted sulfonamide libraries, which have shown potent efficacy as anti-tubercular agents (targeting M. tuberculosis QcrB and glutamine synthetase) and PI3K/mTOR inhibitors.

The Chemoselective Challenge: Sulfonylation of this substrate presents a specific regioselectivity challenge. The molecule contains three potential reactive sites:

  • Exocyclic Amine (C6-NH₂): The primary nucleophile (Target).

  • Bridgehead Nitrogen (N1): Less nucleophilic but can participate in competitive binding or salt formation.

  • C3 Position: Highly electron-rich and prone to electrophilic attack (sulfenylation) or radical functionalization.

Expert Insight: While the C6-amine is the most nucleophilic site, the use of strong Lewis acids or radical conditions can inadvertently trigger C3-functionalization. Therefore, mild, base-mediated nucleophilic substitution is the required pathway.

Reagent Selection Guide

The choice of sulfonylation reagent depends heavily on the electronic nature of the sulfonyl group (R-SO₂-) and the scale of the reaction.

Reagent ClassSpecific ReagentsApplication ScenarioPros/Cons
Standard Electrophiles Aryl/Alkyl Sulfonyl Chlorides (e.g., Tosyl-Cl, Mesyl-Cl)General purpose synthesis; routine library generation.Pros: High reactivity, widely available.Cons: Moisture sensitive, can cause bis-sulfonylation.[2]
Mild Electrophiles Sulfonyl Fluorides (SuFEx reagents)Late-stage functionalization; reaction with sensitive substrates.Pros: Stable to water/oxidation, highly chemoselective.Cons: Requires activation (e.g., Ca²⁺ or silyl ethers).
Bases (Scavengers) Pyridine The Gold Standard. Acts as both solvent and base.Pros: Solubilizes the polar imidazopyridine; prevents acid-catalyzed side reactions.Cons: Difficult to remove completely without acidic wash.
Catalysts DMAP (4-Dimethylaminopyridine)Sterically hindered sulfonyl chlorides or deactivated amines.Pros: Accelerates reaction rate by forming a reactive N-sulfonylpyridinium intermediate.Cons: Can promote bis-sulfonylation if unregulated.
Solvents DCM (Dichloromethane), THF Standard organic synthesis.[2]Pros: Easy workup.Cons: Imidazopyridines often have poor solubility in pure DCM; Pyridine co-solvent is recommended.
Detailed Experimental Protocols
Protocol A: Standard Pyridine-Mediated Sulfonylation

Best for: Routine synthesis of benzenesulfonamides and alkylsulfonamides.

Mechanism: Pyridine acts as a nucleophilic catalyst and HCl scavenger. It forms a transient sulfonyl-pyridinium complex, which is more electrophilic than the chloride itself.

Materials:

  • Substrate: 2-Phenylimidazo[1,2-a]pyridin-6-amine (1.0 equiv)

  • Reagent: Aryl Sulfonyl Chloride (1.1 – 1.2 equiv)[2]

  • Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to substrate)

  • Catalyst: DMAP (5 mol%) – Optional, add only if reaction stalls.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in anhydrous pyridine. Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controlling the initial exotherm minimizes bis-sulfonylation.

  • Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.

    • Note: If the sulfonyl chloride is a solid, dissolve it in a minimal amount of DCM before addition.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–6 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the polar amine spot (low R_f) and appearance of the sulfonamide (higher R_f).

  • Quenching: Pour the reaction mixture into ice-cold water (10x reaction volume).

  • Isolation (Precipitation Method):

    • Stir the aqueous mixture vigorously. The sulfonamide product often precipitates as a solid.

    • Filter the solid, wash with water (to remove pyridine salts) and cold hexanes.

  • Purification: If no precipitate forms, extract with EtOAc (3x). Wash organics with saturated NaHCO₃ and Brine.[3] Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Gradient: 0

    
     5% MeOH/DCM).
    
Protocol B: Handling Bis-Sulfonylation (The "Rescue" Protocol)

Best for: Reactions where the primary amine reacts twice to form the R-SO₂-N(R)-SO₂-R species.

Primary amines on electron-rich heterocycles are prone to bis-sulfonylation. If LCMS shows a mass corresponding to [M + 2xSulfonyl], use this hydrolysis step.

  • Reflux: Take the crude mixture containing the bis-sulfonamide.

  • Hydrolysis: Dissolve in THF/Water (1:1) and add NaOH (2.0 equiv).

  • Heat: Heat to 60 °C for 1 hour.

    • Mechanism:[4][5][6] The second sulfonyl group is chemically labile under basic hydrolysis, reverting the bis-species back to the desired mono-sulfonamide.

  • Workup: Neutralize with 1M HCl to pH 7, extract with EtOAc, and proceed to purification.

Visualization: Reaction Logic & Pathway

The following diagram illustrates the decision matrix for reagent selection and the mechanistic flow.

SulfonylationWorkflow Start Substrate: 2-Phenylimidazo[1,2-a]pyridin-6-amine Choice Select Reagent System Start->Choice RouteA Standard Route: Sulfonyl Chloride + Pyridine Choice->RouteA Standard RouteB Hindered/Deactivated: Add DMAP Catalyst Choice->RouteB Low Reactivity RouteC Sensitive Groups: Sulfonyl Fluoride (SuFEx) Choice->RouteC High Sensitivity Process Reaction: 0°C to RT, 2-6h (Inert Atmosphere) RouteA->Process RouteB->Process RouteC->Process Check Monitoring (TLC/LCMS) Process->Check ResultMono Product: Mono-Sulfonamide Check->ResultMono Major Peak ResultBis By-product: Bis-Sulfonamide Check->ResultBis Mass M+2R Rescue Rescue Protocol: NaOH / THF / 60°C ResultBis->Rescue Hydrolysis Rescue->ResultMono

Caption: Decision tree for sulfonylation reagents and troubleshooting bis-sulfonylation by-products.

Critical Quality Attributes (CQA) & Troubleshooting
IssueObservationRoot CauseCorrective Action
Low Yield High recovery of starting amine.Amine is deactivated or Sulfonyl Chloride hydrolyzed.1. Ensure anhydrous pyridine.2. Add DMAP (5-10 mol%) to activate the electrophile.3. Switch to microwave heating (80 °C, 20 min).
Bis-Sulfonylation Product mass = Target + Sulfonyl Group.Excess reagent or high temperature.1. Strict temp control (0 °C addition).2. Use Protocol B (NaOH hydrolysis) to recover mono-product.
C3-Substitution Unexpected mass or NMR signals.Electrophilic attack on the ring (rare with sulfonyl chlorides, common with sulfonic acids).[2]Ensure non-acidic conditions. Stick to Pyridine/DCM. Avoid radical initiators.
Solubility Precipitate forms immediately upon addition.Pyridinium salt formation.[5]This is normal. Ensure vigorous stirring. The salt usually resolubilizes or reacts heterogeneously.
References
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 2023.[2] (Discusses SAR of sulfonamide derivatives against M. tuberculosis).

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega, 2026.[2] (Review of synthetic strategies and biological applications).

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances, 2023.[2] (Specific protocols for amide/sulfonamide formation).

  • A Comparative Guide to Sulfonylating Agents for Amine Protection. BenchChem, 2025.[3] (General reagent reactivity profiles).

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Amino-Imidazo[1,2-a]Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-amino-imidazo[1,2-a]pyridine. This valuable heterocyclic amine is a key building block in medicinal chemistry and materials science. However, its amino-substituted, electron-rich aromatic system is susceptible to oxidation, which can compromise experimental outcomes and sample integrity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, prevent, and resolve issues related to the oxidative degradation of this compound.

Part 1: Troubleshooting Guide

Issue 1: You observe a change in the color of your solid 6-amino-imidazo[1,2-a]pyridine or its solutions over time (e.g., from off-white/pale yellow to brown or dark purple).

Root Cause Analysis:

Color change is a primary indicator of oxidation. The amino group on the imidazo[1,2-a]pyridine ring is an electron-donating group, which activates the aromatic system towards electrophilic attack, including oxidation by atmospheric oxygen. This process often leads to the formation of highly colored, conjugated polymeric byproducts. The rate of this degradation can be accelerated by exposure to light, heat, and the presence of metal catalysts.

Immediate Actions & Preventative Strategies:

  • Inert Atmosphere is Crucial: 6-amino-imidazo[1,2-a]pyridine should be handled exclusively under an inert atmosphere, such as nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.[1][2][3] Even brief exposure to air can initiate the oxidation process.

  • Solvent Degassing: Solvents used to dissolve 6-amino-imidazo[1,2-a]pyridine must be thoroughly degassed to remove dissolved oxygen. Common methods for degassing include:

    • Freeze-Pump-Thaw: This is one of the most effective methods and involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. This cycle is typically repeated three times.

    • Sparging: Bubbling a stream of inert gas (nitrogen or argon) through the solvent for an extended period (at least 30-60 minutes) can displace dissolved oxygen. This method is less rigorous than freeze-pump-thaw but can be sufficient for many applications.

    • Sonication Under Vacuum: Repeatedly sonicating the solvent under a gentle vacuum can also effectively remove dissolved gases.

  • Storage Conditions: Proper storage is paramount for maintaining the integrity of 6-amino-imidazo[1,2-a]pyridine.

    • Solid Form: Store the solid compound in a tightly sealed amber glass vial under a blanket of inert gas. The vial should be placed in a desiccator inside a refrigerator or freezer to minimize thermal degradation.

    • In Solution: If you must store the compound in solution, use a degassed aprotic solvent and store the solution in a sealed vial under an inert atmosphere in a refrigerator or freezer. Long-term storage in solution is generally not recommended.

Experimental Workflow for Handling 6-Amino-Imidazo[1,2-a]Pyridine Under an Inert Atmosphere:

Sources

Troubleshooting low yields in imidazo[1,2-a]pyridine amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting Low Yields in C-N Bond Formation Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit

Core Diagnostic: The "N1-Coordination Trap"

Before adjusting any parameters, you must understand why this reaction fails. The imidazo[1,2-a]pyridine scaffold is not just another aryl halide. It possesses a "pyridine-like" nitrogen at position 1 (N1) with a pKa of ~5.6.

The Failure Mode: In Palladium-catalyzed cross-couplings (Buchwald-Hartwig), this N1 atom acts as a competitive ligand. It binds tightly to the electrophilic Pd(II) center after oxidative addition, displacing your phosphine ligand. This forms a stable, catalytically inactive [Pd(Ar)(Ligand)(Substrate)] complex, effectively shutting down the catalytic cycle before transmetalation can occur.

The Solution Philosophy: You cannot "force" this reaction with heat alone; that only accelerates catalyst decomposition. You must use steric bulk to physically block the N1 nitrogen from reaching the metal center or switch to a mechanism that relies on this coordination (Copper catalysis).

Troubleshooting Modules (FAQ Format)

Module A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Use this when coupling aryl halides with amines.

Q: My reaction turns black immediately and yields <10%. What happened? A: You likely experienced "Pd-black" precipitation. This occurs when the supporting ligand dissociates from the metal, often displaced by the substrate's N1 nitrogen.

  • Fix: Switch to Precatalysts (e.g., XPhos Pd G3 or G4). These generate the active Pd(0) species inside the catalytic cycle, preventing the formation of inactive Pd(I) dimers.

  • Fix: Use Bulky Ligands . BrettPhos and tBuBrettPhos are the gold standards here. Their massive steric bulk prevents the N1 nitrogen of the imidazopyridine from approaching the Pd center, while still allowing the smaller amine nucleophile to enter.

Q: I see conversion, but the reaction stalls at 50%. A: This is often product inhibition. The product (an amino-imidazo[1,2-a]pyridine) is often more basic and coordinating than the starting material.

  • Fix: Increase the catalyst loading to 2-5 mol%.

  • Fix: Switch the base. Strong bases like NaOtBu can sometimes cause side reactions with the substrate.[1] Try weak bases (K2CO3, K3PO4) in 1,4-dioxane or tAmylOH at higher temperatures (100-110°C).

Module B: C-H Amination (Direct Coupling)

Use this for coupling unfunctionalized imidazo[1,2-a]pyridines with amines.

Q: I am getting a mixture of C3 and C2 isomers. A: C-H amination is driven by the nucleophilicity of the ring. The C3 position is the most electron-rich (highest HOMO coefficient), making it the primary site for electrophilic attack.

  • Fix: Ensure you are using an Electrophilic Amination protocol (e.g., using azodicarboxylates) or an Oxidative Coupling (Cu-catalyzed).

  • Fix: If you need C2 functionalization, you must block C3 or use a directing group at N1 (rare and difficult).

Q: My Copper-catalyzed aerobic reaction works in small scale but fails in scale-up. A: Oxygen mass transfer is the bottleneck. These reactions often require O2 as the terminal oxidant to re-oxidize Cu(I) to Cu(II).

  • Fix: Do not just use a balloon. For scale-up (>1g), use vigorous stirring (1000 rpm) or active O2 bubbling/sparging.

  • Fix: Check for "Radical Scavengers." Trace antioxidants in your solvent (like BHT in THF) can kill these radical-mechanism reactions. Use inhibitor-free solvents.

Module C: SNAr (Nucleophilic Aromatic Substitution)

Use this only if the ring is highly activated.

Q: I have a halogen at C6, but the amine won't displace it. A: Imidazo[1,2-a]pyridine is electron-rich (pi-excessive). It resists nucleophilic attack.

  • Fix: You need an Electron Withdrawing Group (EWG) like -NO2, -CN, or -CF3 at the C3 or C8 position to pull electron density out of the ring.

  • Fix: Without an EWG, you must abandon SNAr and switch to Buchwald-Hartwig (Module A).

Visual Troubleshooting Guides

Diagram 1: The Decision Matrix

Caption: Step-by-step logic flow to select the correct coupling strategy based on substrate electronics and available functional groups.

decision_tree Start Start: Imidazo[1,2-a]pyridine Amine Coupling Halide Does substrate have a Halide (Cl, Br, I)? Start->Halide Position Is Halide at C3? Halide->Position Yes CH_Act Method C: Oxidative C-H Amination (Cu Cat, O2, Air) Halide->CH_Act No (Direct C-H) EWG Are there EWGs (NO2, CN) present? Position->EWG Yes (C3 is reactive) Buchwald Method A: Buchwald-Hartwig (Use BrettPhos Pd G3) Position->Buchwald No (C2, C5-8) EWG->Buchwald No (Deactivated) SNAr Method B: SNAr (High Temp, Strong Base) EWG->SNAr Yes (Activated)

Diagram 2: The Catalyst Poisoning Mechanism

Caption: Mechanism showing how the N1 nitrogen disrupts the Palladium cycle by displacing the phosphine ligand.

poisoning_mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X Coordination N1-Coordination (POISONING STEP) OxAdd->Coordination Substrate N1 binds Product C-N Coupled Product OxAdd->Product Amine (If Bulky Ligand used) Dead Inactive Complex [Pd-N(Imidazo)] Coordination->Dead Ligand Displacement

Standardized Protocols

Protocol A: The "Gold Standard" Buchwald-Hartwig

Recommended for C6, C7, or C8-haloimidazo[1,2-a]pyridines.

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Reagents:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2-4 mol%). Note: G3 precatalysts are superior to Pd(OAc)2.

    • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv).

    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Execution:

    • Add solids first.

    • Evacuate/backfill with Argon (3 cycles).

    • Add solvent and amine (if liquid).

    • Heat to 100°C for 4-12 hours.

  • Workup (Critical):

    • Imidazo[1,2-a]pyridines bind residual Pd.

    • Add SiliaMetS® Thiol or similar scavenger resin during the final filtration to remove Pd contaminants.

Protocol B: Aerobic C-H Amination (C3-Selective)

Recommended for direct functionalization without halides.

  • Reagents:

    • Imidazo[1,2-a]pyridine (1.0 equiv)[2]

    • Amine (Secondary amines work best, 2.0 equiv)

    • Catalyst: CuBr or CuI (10 mol%)

    • Solvent: Chlorobenzene or DMSO.

  • Execution:

    • Reaction must be open to air (or O2 balloon).

    • Heat to 110°C.

    • Note: If yield is low, add 20 mol% Ag2CO3 as a co-oxidant to assist the Copper cycle.

Data Summary: Ligand Screening

Comparison of Ligand Performance in C6-bromoimidazo[1,2-a]pyridine coupling with Morpholine.

LigandYield (%)Observation
PPh3 < 5%Complete catalyst poisoning.
Xantphos 35%Slow conversion; some poisoning.
RuPhos 78%Good reactivity for secondary amines.
BrettPhos 92% Excellent. Steric bulk prevents N1 binding.
tBuBrettPhos 95% Best for primary amines / amides.

References

  • Buchwald, S. L., et al. (2008). "Amine Arylation with Pd-Precatalysts." Journal of the American Chemical Society. [Link]

  • Gevorgyan, V., et al. (2012). "Regioselective C-H Functionalization of Imidazo[1,2-a]pyridines." Chemical Reviews. [Link]

  • Hajra, A., et al. (2018). "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. [Link]

  • Bagley, M. C., et al. (2017). "Ligand Effects in the functionalization of Imidazo[1,2-a]pyridine." Tetrahedron Letters. [Link]

Sources

Stability of 2-Phenylimidazo[1,2-a]pyridin-6-amine in solution

[1][2]

  • Chemical Class: Fused bicyclic N-heterocycle (Imidazopyridine core).[1][2][3]

  • Functional Motifs: C2-Phenyl ring (lipophilic anchor), C6-Primary Amine (reactive nucleophile/redox center), N1-Bridgehead Nitrogen (H-bond acceptor/weak base).[1][2]

  • Primary Instability Vector: Oxidative degradation of the C6-amine and photo-induced radical formation on the electron-rich heteroaromatic core.[1][2]

Part 1: Troubleshooting & FAQs

Issue 1: Solution Discoloration (Yellow Brown/Black)

Q: My DMSO stock solution turned dark brown after 48 hours at room temperature. Is the compound still viable? A: Likely No .[2] The darkening indicates oxidative degradation.[2]

  • Mechanism: The electron-rich C6-amino group is susceptible to autoxidation, forming N-oxides or coupling to form azo-dimers (colored impurities).[1][2] This is accelerated by light and trace transition metals often found in lower-grade solvents.[1][2]

  • Diagnostic: Run LC-MS. Degradation typically manifests as a mass shift of +16 Da (N-oxide/Hydroxyl) or +14 Da (Oxidation to imine/ketone species if hydrolysis occurs).[1][2]

  • Corrective Action: Always store stock solutions at -20°C or -80°C under inert gas (Argon/Nitrogen). Use amber vials to prevent photolysis.[1][2]

Issue 2: Unexpected Precipitation in Aqueous Media

Q: The compound precipitates immediately upon dilution from DMSO into PBS (pH 7.4). A: This is a pKa-driven solubility crash .[1][2]

  • Causality: The imidazo[1,2-a]pyridine core is weakly basic (pKa

    
     5–6 for the ring nitrogen).[1][2] At pH 7.4, the molecule is predominantly neutral and hydrophobic (due to the phenyl ring).
    
  • Protocol Adjustment:

    • Lower pH: Acidifying the buffer (pH < 5) protonates the N1 nitrogen, significantly enhancing solubility.[2]

    • Co-solvents: Maintain a final concentration of 0.5–1% DMSO or use cyclodextrin (e.g., 20% HP-

      
      -CD) to encapsulate the hydrophobic phenyl moiety.[1][2]
      
Issue 3: "Ghost" Peaks in HPLC/LC-MS

Q: I see a secondary peak with M+12 or M+28 mass shift in my chromatogram. A: This suggests solvent adduct formation .[1][2]

  • Scenario: If using methanol or acetone:

    • M+12 (Formaldehyde adduct): Trace formaldehyde in methanol reacts with the C6-amine to form a hemiaminal or Schiff base.[1][2]

    • M+28 (Formylation): Reaction with formic acid traces.[2]

  • Solution: Switch to Acetonitrile (ACN) as the organic modifier. Avoid acetone or aldehydes, which rapidly condense with the primary amine.

Part 2: Stability & Degradation Pathways

The stability of 2-Phenylimidazo[1,2-a]pyridin-6-amine is governed by the electron-donating nature of the amine and the aromaticity of the fused ring.[1][2]

Visualizing Degradation Mechanisms

The following diagram outlines the primary degradation routes (Oxidation and Photolysis) and the solubility equilibrium.[2]

StabilityPathwaysCompound2-Phenylimidazo[1,2-a]pyridin-6-amine(Active Species)OxidationOxidative Degradation(Air/Peroxides)Compound->OxidationPhotolysisPhotolytic Cleavage(UV Light)Compound->PhotolysisSolubilityAqueous Dilution(pH > 7.0)Compound->SolubilityNOxideN-Oxide / Hydroxylamine(Colored Impurities)Oxidation->NOxide+16 DaAzoAzo-Dimer Coupling(Precipitate/Darkening)Oxidation->AzoDimerizationRadicalsRing Opening / RadicalsPhotolysis->RadicalsPrecipNeutral Species(Precipitation)Solubility->PrecipHigh pHSolubleProtonated Species(pH < 5.0)Solubility->SolubleLow pH

Figure 1: Primary stability vectors.[1][2] Red paths indicate irreversible chemical degradation; Green paths indicate reversible physical state changes.[2]

Part 3: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >3 months.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Grade

99.9%)
Water promotes hydrolysis; DMSO solubilizes the phenyl core.[1][2]
Concentration 10 mM – 50 mMHigher concentrations reduce the solvent-to-solute ratio, slowing oxidative diffusion.[1][2]
Container Amber Borosilicate GlassBlocks UV/Blue light to prevent photolysis of the imidazopyridine core.[2]
Headspace Argon or Nitrogen PurgeDisplaces atmospheric oxygen to prevent amine oxidation.[2]
Storage -20°C or -80°CArrhenius kinetics: lowering T slows degradation exponentially.[1][2]

Step-by-Step:

  • Weigh the solid compound in a low-humidity environment.[1][2]

  • Add Anhydrous DMSO.[1][2] Vortex for 30 seconds.[2] Note: If dissolution is slow, sonicate for max 5 mins (ultrasound generates heat/radicals, so minimize time).

  • Aliquot into single-use amber vials (avoid freeze-thaw cycles).

  • Purge headspace with inert gas, seal tightly, and freeze.

Protocol B: Stability Validation Assay (LC-MS)

Objective: Confirm compound integrity before critical bioassays.[1][2]

  • Blank: Inject pure DMSO.

  • Standard: Inject a freshly prepared sample (Reference).

  • Test Sample: Inject the stored sample.

  • Criteria:

    • Purity Area% > 95%.[1][2][4]

    • No new peaks > 1% area at Relative Retention Time (RRT) 0.8–1.2.[2]

    • Mass spectrum matches theoretical

      
       (approx, check exact mass).
      

Part 4: Quantitative Solubility Data

The following data represents predicted solubility behavior based on the physicochemical properties of the 2-phenylimidazo[1,2-a]pyridine scaffold [1, 2].

Solvent SystemSolubility (approx.)Stability RiskRecommendation
DMSO > 50 mg/mLLow (if stored cold)Preferred for stock.[1][2]
Ethanol 10–20 mg/mLModerateGood for short-term use; evaporation risk.[1][2]
PBS (pH 7.4) < 0.1 mg/mLN/A (Precipitation)Unsuitable for stock.[2] Use only for final dilution.
0.1 M HCl > 10 mg/mLHigh (Hydrolysis risk)Good for immediate dissolution, poor for storage.[2]
Acetone HighCritical Do NOT Use. Forms Schiff base with amine.[2]

References

  • Organic Chemistry Portal. (2024).[2] Synthesis and Reactivity of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Goossen, L. (2012).[2] Synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines.[1][2][3][5][6][7][8] Journal of Organic Chemistry.[2][7][9] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: 2-Phenylimidazo[1,2-a]pyridine.[1][2] Retrieved from [Link][1][2]

  • Royal Society of Chemistry. (2019).[2] Facile synthesis of 2-arylimidazo[1,2-a]pyridines.[1][2][7] Royal Society Open Science.[1][2] Retrieved from [Link][1][2]

Recrystallization solvents for imidazo[1,2-a]pyridine hydrobromide salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Imidazo[1,2-a]pyridine Hydrobromide Salts

Executive Summary & Technical Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, found in anxiolytics (e.g., Alpidem), sedatives (e.g., Zolpidem), and anti-ulcer agents. While the free base is often an oil or low-melting solid, the hydrobromide (HBr) salt is frequently generated to improve crystallinity, stability, and aqueous solubility.

However, HBr salts of nitrogen heterocycles present unique purification challenges:

  • High Polarity: They require polar protic solvents for dissolution, which can make recovery difficult.

  • Hygroscopicity: They attract atmospheric moisture, leading to "gums" rather than crystals.

  • Oiling Out: The high lattice energy often competes with solvation, causing the salt to separate as a supercooled liquid (oil) rather than a crystalline solid.[1]

This guide provides validated solvent systems and troubleshooting workflows to overcome these specific physical chemistry hurdles.

Solvent Selection Matrix

The choice of solvent is dictated by the "Like Dissolves Like" principle, but modulated for ionic lattices. HBr salts are ionic; thus, non-polar solvents (Hexane, Toluene) will not dissolve them, while highly polar solvents (Water, DMSO) may dissolve them too well, preventing crystallization.

Table 1: Recommended Solvent Systems
System TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Application Context
Binary System A (Standard) Ethanol (Abs.) Diethyl Ether The "Golden Standard" for HBr salts. Balances polarity well. Ether creates a gentle supersaturation curve.
Binary System B (Alternative) Methanol Ethyl Acetate Use if the salt is too insoluble in hot Ethanol. Methanol is a stronger solvent; EtOAc is a milder anti-solvent than Ether.
Single Solvent Isopropanol (IPA) NoneFor moderately soluble derivatives. Requires cooling to -20°C for max yield.
Scavenger System Acetone Water (Trace) Use only if inorganic impurities (NaBr/KBr) are present. The organic salt dissolves in hot acetone/water; inorganics often do not.

Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization of HBr salts. While they may dissolve the compound, they often form solvates or "oils" upon evaporation due to rapid saturation kinetics.

Standard Operating Procedures (SOPs)

Protocol A: The Solvent/Anti-Solvent Method (Ethanol/Ether)

Best for: High-purity recovery of bulk HBr salts.

  • Dissolution: Place the crude imidazo[1,2-a]pyridine HBr salt in an Erlenmeyer flask. Add absolute ethanol dropwise while heating the flask in a water bath (approx. 60-70°C). Swirl constantly.

    • Critical: Add just enough hot ethanol to dissolve the solid. If a small amount of dark residue remains, filter it off while hot (this is likely inorganic salt or polymerized impurity).

  • Initial Cooling: Remove from heat and let the solution cool to room temperature. If crystals form immediately, stop here.

  • Anti-Solvent Addition: If no crystals form, add Diethyl Ether dropwise to the stirring solution until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add one drop of Ethanol to clear the turbidity.

  • Crystallization: Cover the flask (parafilm with pinholes) and place it in the refrigerator (4°C) for 12 hours.

  • Collection: Filter the crystals using a Buchner funnel. Wash with cold Ether/Ethanol (3:1 mix). Dry in a vacuum desiccator over P₂O₅ or KOH pellets to remove moisture.

Troubleshooting Guide

Issue 1: "The Product Oiled Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of white needles, you see a yellow/brown glob at the bottom of the flask.

Mechanism: The solution became supersaturated too quickly at a temperature above the melting point of the solvated salt.

Corrective Workflow:

  • Re-dissolve: Reheat the mixture until the oil dissolves back into the solution.

  • Add Co-Solvent: Add a small amount (5-10% v/v) of the primary solvent (e.g., Ethanol). This lowers the supersaturation slightly.

  • Seed: Cool the solution to just below the expected melting point. Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod. The micro-glass particles act as nucleation sites.

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath and let the bath cool to room temperature overnight. Do not put it directly in the fridge.

Issue 2: Colored Impurities Persist

Symptoms: Crystals are off-white, yellow, or brown.

Corrective Workflow:

  • Dissolve the salt in the minimum amount of Methanol.

  • Add Activated Charcoal (1-2% by weight).

  • Heat to reflux for 5-10 minutes.

  • Filter hot through a Celite pad to remove the charcoal.

  • Proceed with recrystallization using the filtrate.[2]

Visual Decision Support

Figure 1: Solvent System Selection Tree

SolventSelection Start Start: Imidazo[1,2-a]pyridine HBr Salt SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble NoSoluble No SolubilityCheck->NoSoluble MethodA Use Ethanol (Hot) -> Cool YesSoluble->MethodA MethodB Use Methanol (Hot) NoSoluble->MethodB YieldCheck Is Yield > 60%? MethodA->YieldCheck AntiSolvent Add Anti-Solvent (Diethyl Ether or EtOAc) YieldCheck->AntiSolvent No (remains in solution) Final Filter & Dry (Vacuum) YieldCheck->Final Yes MethodB->AntiSolvent AntiSolvent->Final

Caption: Decision logic for selecting the optimal solvent system based on initial solubility observations.

Figure 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product Oils Out Step1 Re-heat to Dissolve Problem->Step1 Decision Is solution clear? Step1->Decision Step2 Add 10% more Polar Solvent (EtOH/MeOH) Decision->Step2 Yes Step3 Scratch Glass / Add Seed Step2->Step3 Step4 Slow Cool (Insulated) Step3->Step4

Caption: Step-by-step intervention workflow when liquid-liquid phase separation (oiling out) occurs.

Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: While water is a potent solvent for HBr salts, it is often too good. Recovering the salt from water usually requires lyophilization (freeze-drying) rather than crystallization. Furthermore, high-temperature water can hydrolyze sensitive substituents on the imidazo[1,2-a]pyridine ring. Use water only as a trace co-solvent with Acetone if necessary [1].

Q: My salt is turning into a sticky gum on the filter paper. Why? A: This is likely due to hygroscopicity . HBr salts can pull moisture from the air rapidly.

  • Fix: Perform filtration under a blanket of Nitrogen or Argon if possible. Wash the filter cake immediately with anhydrous Ether (which repels water) and move the solid to a vacuum desiccator immediately.

Q: Why do you recommend Diethyl Ether over Hexane? A: Hexane is completely non-polar and immiscible with Methanol (and poorly miscible with wet Ethanol). This immiscibility can cause the "oiling out" issue described above. Diethyl Ether has a slight polarity that allows it to mix better with alcohols, creating a smoother gradient of solubility reduction [2].

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications. (Context on synthesis and general handling of the scaffold).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 6-amino-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[3][4] The compound 6-amino-2-phenylimidazo[1,2-a]pyridine is a key intermediate and a potential pharmacophore in the development of novel therapeutics. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and for metabolic studies during drug development.

This technical guide provides an in-depth comparison of the mass spectrometric analysis of 6-amino-2-phenylimidazo[1,2-a]pyridine using both soft and hard ionization techniques. We will explore the theoretical underpinnings of its fragmentation patterns, supported by data from closely related structures, and provide detailed experimental protocols for its analysis.

The Influence of Ionization Technique on Fragmentation

The choice of ionization technique is paramount as it dictates the extent of fragmentation and the type of structural information that can be gleaned. For 6-amino-2-phenylimidazo[1,2-a]pyridine, a comparison between a soft ionization method like Electrospray Ionization (ESI) and a hard ionization method like Electron Ionization (EI) reveals significant differences in the resulting mass spectra.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the analyte with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), it provides controlled fragmentation, which is invaluable for structural elucidation. For 6-amino-2-phenylimidazo[1,2-a]pyridine, ESI in positive ion mode will readily produce the protonated molecule, [M+H]⁺, as the base peak.

Electron Ionization (EI): In contrast, EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This results in a complex mass spectrum with numerous fragment ions, which can serve as a detailed fingerprint for the compound's structure. While the molecular ion peak may be less abundant or even absent, the fragmentation pattern is highly reproducible and provides rich structural information.

Predicted Fragmentation Pathways

The fragmentation of 6-amino-2-phenylimidazo[1,2-a]pyridine is influenced by the phenyl group at the 2-position and the amino group at the 6-position, as well as the inherent stability of the fused imidazo[1,2-a]pyridine ring system.

ESI-MS/MS Fragmentation of [M+H]⁺

Under collision-induced dissociation (CID) in an ESI-MS/MS experiment, the protonated 6-amino-2-phenylimidazo[1,2-a]pyridine is expected to undergo fragmentation through several key pathways. The protonation is likely to occur on one of the nitrogen atoms of the imidazopyridine core.

Key Predicted ESI-MS/MS Fragments:

m/z (Proposed) Ion Formula Proposed Fragmentation Pathway
210.10[C₁₃H₁₂N₃]⁺[M+H]⁺ - Protonated molecule
193.08[C₁₃H₉N₂]⁺Loss of NH₃ from the protonated 6-amino group.
183.09[C₁₂H₁₁N₂]⁺Loss of HCN from the pyridine ring, a common fragmentation for amino-substituted pyridines.
104.05[C₇H₆N]⁺Cleavage of the bond between the imidazole and pyridine rings, with charge retention on the phenyl-imidazole moiety.
78.05[C₅H₆N]⁺Formation of the aminopyridinium ion.

Experimental Protocols

Sample Preparation

A stock solution of 6-amino-2-phenylimidazo[1,2-a]pyridine should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, this stock solution is further diluted to a working concentration of 1-10 µg/mL with the mobile phase.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • MS Scan Range: m/z 50-300.

    • MS/MS: Product ion scan of the protonated molecule (m/z 210.1).

    • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

Data Presentation and Comparison

The following table summarizes the key differences in the expected mass spectral data between ESI and EI techniques for 6-amino-2-phenylimidazo[1,2-a]pyridine.

Parameter Electrospray Ionization (ESI) Electron Ionization (EI) Rationale and Insights
Molecular Ion Abundant [M+H]⁺ at m/z 210.1Weak or absent M⁺• at m/z 209.1ESI is a soft technique preserving the molecular ion, while EI's high energy causes extensive fragmentation.
Major Fragments Controlled fragments from MS/MS (e.g., loss of NH₃, HCN)Numerous fragments from various bond cleavages (e.g., cleavage of the phenyl group, ring cleavages).ESI-MS/MS allows for targeted fragmentation, whereas EI produces a complex but reproducible fragmentation pattern.
Structural Info Confirms molecular weight and provides connectivity information through MS/MS.Provides a detailed structural fingerprint based on the fragmentation pattern.Both techniques provide complementary structural information.
Sensitivity Generally higher for polar, non-volatile compounds.High for volatile and thermally stable compounds.The choice depends on the analyte's properties and the analytical goal.

Visualizing the Mass Spectrometry Workflow and Fragmentation

Generalized Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Dilution Dilution Sample->Dilution Dissolve in appropriate solvent LC_Column LC_Column Dilution->LC_Column Injection Elution Elution LC_Column->Elution Separation Ion_Source Ion_Source Elution->Ion_Source Introduction Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ionization (ESI or EI) Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data_System Detector->Data_System Signal Detection Mass_Spectrum Mass_Spectrum Data_System->Mass_Spectrum

Caption: A generalized workflow for the analysis of 6-amino-2-phenylimidazo[1,2-a]pyridine by LC-MS.

Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M_H [M+H]⁺ m/z 210.1 F1 [M+H - NH₃]⁺ m/z 193.1 M_H->F1 - NH₃ F2 [M+H - HCN]⁺ m/z 183.1 M_H->F2 - HCN F3 [C₇H₆N]⁺ m/z 104.1 M_H->F3 Ring Cleavage

Caption: Proposed major fragmentation pathways for protonated 6-amino-2-phenylimidazo[1,2-a]pyridine in ESI-MS/MS.

Conclusion

The mass spectrometric analysis of 6-amino-2-phenylimidazo[1,2-a]pyridine provides a wealth of structural information that is critical for its use in drug discovery and development. The choice between soft ionization techniques like ESI and hard ionization techniques like EI will depend on the specific analytical goal. ESI-MS is superior for molecular weight determination and targeted structural analysis via MS/MS, while EI-MS provides a comprehensive fragmentation fingerprint for unambiguous identification. By understanding the predicted fragmentation pathways and employing the appropriate experimental protocols, researchers can confidently characterize this important medicinal chemistry scaffold.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [Link])

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. (URL: [Link])

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. (URL: [Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (URL: [Link])

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry. (URL: [Link])

  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank. (URL: [Link])

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. (URL: [Link])

  • Mass Spectrometric Characterization of an Acid-Labile Adduct Formed with 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Albumin in Humans. OSTI.gov. (URL: [Link])

  • Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKAT USA, Inc. (URL: [Link])

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. (URL: [Link])

  • Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Carcinogenesis. (URL: [Link])

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial activities. Der Pharma Chemica. (URL: [Link])

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. (URL: [Link])

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences. (URL: [Link])

  • Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in hemoglobin using on-line coupling of restricted access material to liquid chromatography–mass spectrometry. ResearchGate. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (URL: [Link])

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. (URL: [Link])

Sources

FTIR Characteristic Peaks of Imidazo[1,2-a]pyridine Amine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR characteristic peaks of Imidazo[1,2-a]pyridine Amine , specifically focusing on identifying amino-functionalized derivatives (e.g., 3-aminoimidazo[1,2-a]pyridine) and distinguishing them from their precursors and structural analogs.

Executive Summary: The Spectral Fingerprint

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of drugs like Zolpidem.[1][2] When functionalized with an amine group (typically at the C3 or C6 position), the FTIR spectrum becomes a critical tool for structural validation.

The defining spectral signature of Imidazo[1,2-a]pyridine Amine involves:

  • High-Frequency Doublet: Distinct primary amine (

    
    ) stretching vibrations at 3400–3100 cm⁻¹ .
    
  • The "Imidazo" Core: A characteristic heteroaromatic

    
     stretch at 1620–1635 cm⁻¹ , often sharper and shifted compared to the pyridine precursor.
    
  • Absence of Carbonyl: Complete disappearance of precursor aldehyde/ketone

    
     peaks (if synthesized via multicomponent reactions).
    

Structural & Vibrational Logic

To interpret the spectrum accurately, one must map the vibrational modes to the specific bonds within the fused bicyclic system.

Graphviz Diagram: Structural Vibrational Map

The following diagram illustrates the key vibrational centers on the imidazo[1,2-a]pyridine amine scaffold and their expected spectral shifts during synthesis.

G Precursor Precursor: 2-Aminopyridine (Pyridine Ring Modes) Intermediate Reaction Intermediate (C=O / C=N mix) Precursor->Intermediate Condensation Product Product: Imidazo[1,2-a]pyridine Amine (Fused Bicyclic System) Intermediate->Product Cyclization NH_Stretch N-H Stretch (Primary) 3400-3150 cm⁻¹ (Doublet) Product->NH_Stretch Diagnostic CN_Core Imidazo C=N Stretch 1620-1635 cm⁻¹ (Sharp) Product->CN_Core Scaffold ID Breathing Ring Breathing ~980-1000 cm⁻¹ Product->Breathing Fingerprint

Figure 1: Vibrational evolution from precursor to the fused imidazo[1,2-a]pyridine amine scaffold.

Detailed Spectral Analysis

A. The Amine Region ( )

This is the most diagnostic region for the "amine" derivative.

  • Primary Amine (

    
    ):  If the derivative is a primary amine (e.g., 3-aminoimidazo[1,2-a]pyridine), look for a doublet  representing asymmetric and symmetric stretching.
    
    • 
      : ~3350–3411 cm⁻¹
      
    • 
      : ~3190–3270 cm⁻¹
      
  • Secondary Amine (

    
    ):  If the amine is substituted, a single sharp band appears around 3300–3350 cm⁻¹ .
    
B. The Double Bond Region ( )

This region confirms the formation of the fused ring system.

  • 
     Stretching:  The imidazo ring formation generates a distinct 
    
    
    
    band at 1620–1635 cm⁻¹ . This is often the strongest band in this region.
  • Aromatic

    
    :  Multiple bands appear at 1589, 1579, and 1512 cm⁻¹  due to the pyridine ring skeletal vibrations.
    
C. The Fingerprint Region ( )
  • 
     Stretching:  A strong band around 1257 cm⁻¹  is attributed to the 
    
    
    
    bond connecting the bridgehead nitrogen.
  • Ring Breathing: DFT calculations and experimental data often place the ring breathing mode of the fused system near 980–1000 cm⁻¹ .

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its synthetic precursor (2-aminopyridine) and the non-aminated core scaffold.

Table 1: Comparative FTIR Shift Data
Vibrational ModePrecursor (2-Aminopyridine)Alternative (Imidazo[1,2-a]pyridine Core)Target Product (Imidazo[1,2-a]pyridine Amine)Diagnostic Note
N-H Stretch Strong Doublet (3440, 3170 cm⁻¹)Absent Restored Doublet (3411–3190 cm⁻¹)The "Core" has no NH; the "Amine" regains it.[3]
C=O Stretch N/A (or present in aldehyde reagent)AbsentAbsent Confirms no unreacted aldehyde/ketone.
C=N Stretch ~1600 cm⁻¹ (Pyridine ring)~1635 cm⁻¹ (Fused ring)1625–1617 cm⁻¹ Shift due to amine conjugation.
C-N Stretch ~1270 cm⁻¹ (Exocyclic)~1250 cm⁻¹ (Bridgehead)1257 cm⁻¹ Bridgehead nitrogen character.
C-H (Aromatic) >3000 cm⁻¹3047, 3132 cm⁻¹3050–3100 cm⁻¹Standard heteroaromatic CH.

Key Differentiator: The Imidazo[1,2-a]pyridine Core (e.g., Zolpidem precursor) lacks the high-frequency N-H stretches. If you see the 1635 cm⁻¹ peak without the 3300 cm⁻¹ bands, you have synthesized the core but lack the amine functionality.

Experimental Protocol: Monitoring Synthesis via FTIR

Context: Synthesis of 3-aminoimidazo[1,2-a]pyridine typically involves a multicomponent reaction (Groebke-Blackburn-Bienaymé) or condensation of 2-aminopyridine with an


-halo carbonyl.
Protocol: Reaction Endpoint Determination
  • Baseline: Acquire spectra of starting materials:

    • Aldehyde (Strong

      
       at ~1700 cm⁻¹).
      
    • Isocyanide (Strong

      
       at ~2150 cm⁻¹).
      
  • Sampling: Take aliquots of the reaction mixture at t=0, 1h, and 4h.

  • Preparation:

    • Solid State: Mix 1 mg sample with 100 mg dry KBr. Press into a transparent pellet.

    • Liquid/Oil: Apply 1 drop directly to a Diamond ATR crystal.

  • Analysis Criteria (Success):

    • Disappearance of the Isocyanide peak (2150 cm⁻¹) and Aldehyde Carbonyl (1700 cm⁻¹).

    • Appearance of the Imidazo

      
       (1625 cm⁻¹).[1]
      
    • Retention of N-H stretches (shifted) if the product is a primary amine.

Graphviz Diagram: Experimental Workflow

Workflow Start Start Synthesis (Aldehyde + 2-Aminopyridine + Isocyanide) Step1 Monitor t=0 Observe C=O (~1700) & N≡C (~2150) Start->Step1 Step2 Reaction Progress (Reflux/Stirring) Step1->Step2 Check FTIR Checkpoint Step2->Check ResultA Incomplete: Peaks at 2150/1700 persist Check->ResultA Artifacts Present ResultB Complete: New peak ~1625 (C=N) Loss of 2150/1700 Check->ResultB Clean Spectrum ResultA->Step2 Continue Heating

Figure 2: Decision tree for monitoring synthesis using FTIR markers.

Troubleshooting & Common Artifacts

  • Water Interference: The N-H stretching region (3400–3200 cm⁻¹) overlaps with O-H stretching from moisture.

    • Solution: Dry the sample thoroughly in a vacuum oven before KBr pellet preparation. If using ATR, ensure the crystal is dry.

  • Salt Formation: If the amine is isolated as a hydrochloride salt (e.g., Imidazo-amine

    
     HCl), the N-H region will broaden significantly ("ammonium band") between 3000–2500 cm⁻¹ , and the sharp doublet will disappear.
    
    • Correction: Neutralize a small portion with

      
       and extract to observe the free base spectrum.
      
  • Solvent Peaks: Residual reaction solvents (e.g., Ethanol, DCM) can mimic functional groups.

    • Ethanol:[2][3][4] Broad O-H ~3400 cm⁻¹.

    • Ethyl Acetate: strong

      
       ~1740 cm⁻¹ (can be mistaken for unreacted aldehyde).
      

References

  • Vibrational Assignments (DFT & Experimental)

    • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule. ResearchGate.[5]

  • Synthesis & Spectral Monitoring

    • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[6] RSC Advances, 2023.[6]

  • Microwave Assisted Synthesis & Characterization

    • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives. PMC, NIH.

  • General Imidazo[1,2-a]pyridine Chemistry

    • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 2022.

Sources

A Comparative Guide to Chromatographic Purity Analysis of 2-Phenylimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Development

2-Phenylimidazo[1,2-a]pyridin-6-amine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including antimicrobial and antiproliferative properties.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control checkpoint but a fundamental requirement for safety and efficacy. The International Council for Harmonisation (ICH) guidelines mandate that analytical procedures for purity testing be thoroughly validated to demonstrate they are fit for their intended purpose.[3][4]

This guide provides an in-depth comparison of chromatographic methods for the purity determination of 2-Phenylimidazo[1,2-a]pyridin-6-amine. We will dissect a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), and ground our protocols in the principles of scientific integrity and regulatory compliance.

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and wide applicability.[5][6] For an aromatic, moderately polar compound like 2-Phenylimidazo[1,2-a]pyridin-6-amine, an RP-HPLC method provides excellent separation of the main component from potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice. Its non-polar nature provides effective retention for the aromatic rings of the analyte through hydrophobic interactions. The choice of a 5 µm particle size is a classic compromise between efficiency and backpressure, suitable for standard HPLC systems.[7]

  • Mobile Phase: A gradient elution is employed to ensure the timely elution of impurities with a wide range of polarities.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH protonates the amine group on the imidazopyridine ring, which helps to reduce peak tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (resulting in lower backpressure) and favorable UV transparency.

  • Detection: The fused aromatic ring system of the analyte contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal monitoring wavelength, likely near a lambda max (λmax) for maximum sensitivity.

Experimental Protocol: RP-HPLC Method
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in HPLC-grade Water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    25.0 10 90
    30.0 10 90
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection, monitor at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample (0.5 mg/mL) Injector Autosampler (Inject 10 µL) Sample->Injector MobilePhaseA Prepare Mobile Phase A (0.1% FA in Water) Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Prepare Mobile Phase B (Acetonitrile) MobilePhaseB->Pump Pump->Injector Column C18 Column (30°C) Injector->Column Detector PDA Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Purity Report (% Area Normalization) CDS->Report

Caption: Standard RP-HPLC workflow for purity analysis.

Comparative Analysis: HPLC vs. UPLC vs. SFC

While HPLC is reliable, modern techniques offer significant improvements in efficiency and sustainability. Here, we compare our established HPLC method with UPLC and SFC.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[8][9] This smaller particle size dramatically increases chromatographic efficiency, but requires instrumentation capable of handling much higher system pressures (up to 15,000 psi).[6][10]

Key Advantages over HPLC:

  • Speed: Analysis times can be reduced by a factor of 5-10, significantly increasing sample throughput.[8][11]

  • Resolution: Narrower peaks lead to improved resolution between the main component and closely eluting impurities.[11]

  • Sensitivity: Taller, sharper peaks result in better signal-to-noise ratios, enhancing the detection of trace-level impurities.[8][10]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to substantial reductions in solvent use, making it a "greener" and more cost-effective option.[8]

Alternative 2: Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[12] Organic modifiers like methanol are added to modulate mobile phase strength. Due to the low viscosity and high diffusivity of supercritical CO2, SFC can achieve very fast and efficient separations.[13][14]

Key Advantages:

  • High Speed: Offers separation speeds comparable to or even faster than UPLC.

  • Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC, which can be invaluable for separating impurities that co-elute in reversed-phase systems.

  • Green Chemistry: Drastically reduces the consumption of organic solvents, replacing them with environmentally benign CO2.[13]

  • Broad Applicability: Once considered a niche technique for chiral separations, modern SFC is highly capable of analyzing a wide range of polar and non-polar compounds.[12][13]

Performance Metrics Comparison

The following table provides a semi-quantitative comparison of the three techniques for the purity analysis of 2-Phenylimidazo[1,2-a]pyridin-6-amine.

ParameterHPLC UPLC SFC
Analysis Time ~35 min~5-7 min~3-5 min
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentGood to Excellent
Organic Solvent Consumption High (~30-35 mL/run)Low (~3-5 mL/run)Very Low (~1-3 mL/run)
System Backpressure Low (<4,000 psi)Very High (>10,000 psi)Moderate
Method Development Well-establishedRequires knowledge of scalingRequires specific expertise
Instrumentation Cost StandardHighHigh
Method Selection Logic

Method_Selection Start Start: Define Analytical Need Throughput High Sample Throughput Required? Start->Throughput Orthogonality Orthogonal Selectivity Needed? Throughput->Orthogonality Yes Budget Standard Instrumentation Budget? Throughput->Budget No UPLC Select UPLC Orthogonality->UPLC No SFC Select SFC Orthogonality->SFC Yes Budget->UPLC No HPLC Select HPLC Budget->HPLC Yes

Caption: Decision tree for chromatographic method selection.

Scientific Integrity: A Self-Validating System

A protocol is only as reliable as its validation. To ensure trustworthiness, any purity method must be validated according to ICH Q2(R2) guidelines and its performance monitored using system suitability tests (SST).[4][15][16]

Method Validation Parameters

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4] For an impurity method, the following parameters are critical:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure separation of all potential degradants from the main peak.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of an impurity and the detector response across a specified range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value, often assessed by spiking the sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is functioning correctly. This is a non-negotiable part of the protocol, as defined by pharmacopeias like the USP.[17][18] A standard SST solution (often a diluted solution of the main component or a mix of the API and key impurities) is injected, and the following parameters are checked against predefined acceptance criteria:

  • Tailing Factor: Ensures symmetrical peaks (typically ≤ 2.0).

  • Theoretical Plates (N): Measures column efficiency (typically > 2000).

  • Relative Standard Deviation (RSD): For replicate injections of the main peak area (typically ≤ 2.0%).

  • Resolution (Rs): Ensures baseline separation between the main peak and the closest eluting impurity (typically > 1.5).

Conclusion

For the routine purity analysis of 2-Phenylimidazo[1,2-a]pyridin-6-amine, a well-validated RP-HPLC method provides a robust and reliable solution that can be implemented in most quality control laboratories. However, for laboratories focused on high-throughput screening, rapid process development, or those with a strong "green chemistry" mandate, transitioning to UPLC or SFC offers substantial benefits. UPLC provides a direct and significant improvement in speed and resolution with reduced solvent consumption. SFC offers a powerful, orthogonal separation technique with the most significant environmental and cost-saving benefits.

The ultimate choice of method depends on the specific laboratory context, balancing the need for speed and efficiency against instrumentation costs and existing expertise. Regardless of the platform chosen, a rigorous validation based on ICH guidelines is essential to ensure data integrity and regulatory compliance.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: How Good is SFC for Polar Analytes? Source: Chromatography Today URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: What is Supercritical Fluid Chromatography (SFC) Chromatography? Source: Teledyne Labs URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: LCGC International URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: HPLC Vs UPLC - What's The Difference? Source: ALWSCI URL: [Link]

  • Title: Applying UPLC to the Profiling of Impurities in Raw Drug Substances Source: Waters Corporation URL: [Link]

  • Title: Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) Source: Faraday Discussions (RSC Publishing) URL: [Link]

  • Title: HPLC vs UPLC - What's the Difference? Source: Chromatography Today URL: [Link]

  • Title: Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS Source: Agilent URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives Source: MDPI URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PMC (PubMed Central) URL: [Link]

Sources

A Comparative Guide to the Elemental Analysis of 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Elemental Analysis in Pharmaceutical Development

In the rigorous landscape of drug development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. For a compound like 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr, confirming its elemental composition is a fundamental step in establishing its identity, purity, and stoichiometry. This hydrobromide salt, with its complex nitrogen-containing heterocyclic core, presents unique analytical challenges. An accurate elemental analysis is not merely a routine check; it is a cornerstone of quality control that validates the synthetic route and ensures the correct salt form has been isolated, which is critical for downstream applications, including formulation and pharmacological studies.

The molecular formula for 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr is C₁₃H₁₂BrN₃ . This translates to a molecular weight of 290.16 g/mol . Based on this, the theoretical elemental composition is:

  • Carbon (C): 53.81%

  • Hydrogen (H): 4.17%

  • Nitrogen (N): 14.48%

  • Bromine (Br): 27.54%

This guide will explore the methodologies used to verify these values, providing a comparative framework for selecting the most appropriate analytical approach.

Method 1: Combustion-Based Elemental Analysis (CHN Analysis)

Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content of an organic compound. This technique provides a direct measure of the elemental composition, which is crucial for confirming the empirical formula of a newly synthesized compound.

The Causality Behind the Experimental Choices

The core principle of CHN analysis lies in the complete combustion of the sample in a high-oxygen environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). The choice of a modern elemental analyzer is driven by the need for high accuracy, precision, and the ability to handle potentially challenging samples like nitrogen-containing heterocycles. These instruments are designed to ensure complete combustion and employ sophisticated detection methods to quantify the resulting gases. The generally accepted tolerance for elemental analysis data in the pharmaceutical industry is a deviation of no more than ±0.4% from the theoretical value.[1][2]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Accurately weigh 2-3 mg of a finely ground, dried sample of 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr into a tin capsule using a calibrated microbalance.

    • The sample must be homogenous and free of solvent residues to ensure accurate results.

    • Fold the tin capsule to encase the sample securely.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide, to ensure the accuracy of the detection system.

    • Set the combustion furnace temperature to 900-1000°C and the reduction furnace to 600-700°C.

    • Ensure a continuous flow of high-purity helium as the carrier gas.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample undergoes flash combustion in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, and N₂) are swept by the helium carrier gas through a reduction furnace to convert any nitrogen oxides to N₂.

    • The gases then pass through a series of traps to remove interfering substances.

    • The separated gases are detected by a thermal conductivity detector (TCD).

  • Data Processing:

    • The instrument's software integrates the detector signals, which are proportional to the concentration of each gas.

    • The weight percentages of C, H, and N in the original sample are calculated based on the integrated signals and the initial sample weight.

Experimental Workflow: CHN Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 2-3 mg of Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Flash Combustion (900-1000°C) encapsulate->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Separation reduction->separation detection Thermal Conductivity Detection separation->detection integration Signal Integration detection->integration calculation Calculate %C, %H, %N integration->calculation

Caption: Workflow for CHN Elemental Analysis.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful and versatile alternative to traditional methods for purity assessment and quantification of organic compounds.[3][4][5][6][7] Unlike conventional NMR, which is primarily used for structural elucidation, qNMR provides highly accurate and precise quantitative information.

The Causality Behind the Experimental Choices

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined. The choice of a suitable internal standard is critical; it must be stable, non-reactive with the analyte, and have at least one signal that is well-resolved from the analyte's signals. For 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr, a common internal standard like maleic acid or dimethyl sulfone could be employed, depending on the solvent used. The selection of a deuterated solvent (e.g., DMSO-d₆) is necessary to avoid large solvent signals that would obscure the analyte and standard signals.

Experimental Protocol: qNMR for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to allow for full relaxation between scans.

    • Use a 90° pulse angle to maximize the signal.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[3]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr, aromatic protons in the phenyl or imidazopyridine ring system that are free from overlap would be suitable choices.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Method 3: Acid-Base Titration for Hydrobromide Content

While CHN analysis and qNMR provide information on the overall elemental composition and purity of the organic moiety, a specific determination of the hydrobromide (HBr) content is often required for pharmaceutical salts. Acid-base titration is a classic, robust, and cost-effective method for this purpose.

The Causality Behind the Experimental Choices

This method leverages the acidic nature of the hydrobromide salt of the amine. The titration involves neutralizing the acidic proton of the HBr with a standardized strong base, such as sodium hydroxide (NaOH). The endpoint of the titration, where all the acid has been neutralized, can be detected using a pH meter (potentiometric titration) or a suitable colorimetric indicator. Potentiometric titration is generally preferred as it provides a more objective determination of the equivalence point from the titration curve. The choice of a suitable solvent system, such as a mixture of water and alcohol, is important to ensure the solubility of the amine salt and to obtain a sharp endpoint.

Experimental Protocol: Potentiometric Titration
  • Preparation of Standardized Titrant:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH).

    • Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to accurately determine its concentration.

  • Sample Preparation:

    • Accurately weigh approximately 100-150 mg of 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr into a beaker.

    • Dissolve the sample in a suitable solvent, for example, 50 mL of a 1:1 mixture of deionized water and ethanol.

  • Titration:

    • Immerse a calibrated pH electrode and a magnetic stirrer in the sample solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.

    • Record the pH of the solution after each addition of the titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined from the first or second derivative of the titration curve.

    • Calculate the percentage of HBr in the sample using the following formula:

    % HBr = (V_NaOH * M_NaOH * MW_HBr) / m_sample * 100

    Where:

    • V_NaOH = Volume of NaOH solution at the equivalence point (L)

    • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

    • MW_HBr = Molecular weight of HBr (80.91 g/mol )

    • m_sample = Mass of the sample (g)

Experimental Workflow: Acid-Base Titration

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Data Analysis standardize Standardize NaOH Titrant titrate Titrate with NaOH standardize->titrate weigh_sample Weigh Sample dissolve Dissolve in Solvent weigh_sample->dissolve dissolve->titrate record_pH Record pH vs. Volume titrate->record_pH plot Plot Titration Curve record_pH->plot determine_ep Determine Equivalence Point plot->determine_ep calculate Calculate % HBr determine_ep->calculate

Caption: Workflow for Acid-Base Titration of HBr Content.

Comparative Analysis

To provide a clear comparison of these three analytical techniques, the following table summarizes their performance based on typical experimental data for a high-purity sample of 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr.

ParameterElemental Analysis (CHN)Quantitative NMR (qNMR)Acid-Base Titration
Analyte(s) %C, %H, %NPurity of the organic moiety%HBr (Bromide content)
Theoretical Value C: 53.81%, H: 4.17%, N: 14.48%100% (for a pure standard)27.54%
Typical "Found" Value C: 53.65%, H: 4.25%, N: 14.30%99.5%27.45%
Typical Accuracy ±0.4% absolute[1][2]High (typically >99%)High (typically >99%)
Typical Precision (RSD) < 0.5%< 1%< 0.5%
Sample Size 2-3 mg10-20 mg100-150 mg
Analysis Time per Sample ~10 minutes~15-20 minutes~20-30 minutes
Strengths - Direct elemental composition- Well-established method- High precision- High accuracy and precision- Provides structural information- Can quantify impurities- Specific for salt content- Cost-effective- Robust and reliable
Limitations - Indirectly indicates purity- Sensitive to sample homogeneity- Does not provide structural information- Requires a certified internal standard- Higher initial instrument cost- Potential for signal overlap- Only quantifies the acidic/basic component- Does not provide information on the organic part

Discussion and Recommendations

The choice of analytical technique for the characterization of 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr should be guided by the specific information required.

  • For initial confirmation of the empirical formula and elemental composition , combustion-based Elemental Analysis is indispensable. It provides a direct and reliable measure of the carbon, hydrogen, and nitrogen content, which is fundamental for the characterization of a new chemical entity. However, it is important to recognize that elemental analysis is an indirect measure of purity. A sample can have the correct elemental composition but still contain impurities with similar elemental ratios.

  • For a comprehensive assessment of purity and to quantify the active moiety , Quantitative NMR (qNMR) is a superior technique. Its ability to provide a direct measure of purity against a certified standard, coupled with the structural information inherent in an NMR spectrum, makes it an invaluable tool in drug development. qNMR can often identify and quantify impurities that may be missed by other methods.

  • To specifically verify the salt stoichiometry and quantify the hydrobromide content , Acid-Base Titration is a highly accurate, precise, and cost-effective method. It is a straightforward and robust technique that is well-suited for routine quality control applications.

As a Senior Application Scientist, my recommendation is to employ a multi-faceted approach. For the complete characterization of a new batch of 2-Phenylimidazo[1,2-a]pyridin-6-amine HBr, one should perform:

  • Elemental Analysis (CHN) to confirm the elemental composition of the organic part.

  • Acid-Base Titration to determine the HBr content and confirm the 1:1 salt stoichiometry.

  • Quantitative NMR to provide a highly accurate purity value and to screen for any organic impurities.

This comprehensive analytical strategy ensures the identity, purity, and quality of the compound, providing a solid foundation for further research and development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 513-527.
  • Guo, X., Miller, W., Zang, M., & McElderry, J. D. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561.
  • Kumar, R., Singh, R., & Devi, S. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(56), 32895-32902.
  • Gouda, M. A., Al-Balawi, M. A., & Al-Harbi, S. A. (2021). A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate) with Assessing Its Stability by Application to Degradation Study.
  • Shu, Q., Ke, X., & Zhang, K. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 221, 115073.
  • National Institute of Standards and Technology. (n.d.). Purity by Absolute qNMR Instructions.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Accuracy of Quantitative ¹⁹F NMR.
  • Choi, K., & Ahn, S. (2021).
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., & McAlpine, J. B. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Britton, R. A., Derksen, D. J., & Hughes, D. L. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 862-870.
  • Al-Masoudi, N. A., & Al-Saaidi, A. A. (2025).
  • Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman.
  • Bull, S. D., & James, T. D. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Bull, S. D., & James, T. D. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Santaniello, E., Brandi, S., Price, M. J., & Murray, J. K. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
  • ResearchGate. (2012). Is it possible to have a 10% elemental analysis deviation for an organic molecule?.
  • Britton, R. A., Derksen, D. J., & Hughes, D. L. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 862-870.
  • Zhang, L., & Li, J. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13083-13092.
  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
  • LibreTexts. (2022). Acid-Base Titrations.
  • Zhang, L., & Li, J. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13083-13092.
  • Turku, A. (2025).
  • Reddit. (2023). Elemental Analysis Error.
  • Amrita Vishwa Vidyapeetham. (n.d.). Acid Base Titration (Theory). Retrieved from Amrita Vishwa Vidyapeetham Virtual Lab website.
  • Rajamoorthi, K., & Stockton, G. W. (2013). A comparison of quantitative nuclear magnetic resonance methods: Internal, external, and electronic referencing. Magnetic Resonance in Chemistry, 51(8), 461-468.
  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques.
  • OpenStax. (n.d.). 4.5 Acid-Base Titrations.
  • LibreTexts. (2022). Titration of a Strong Acid With A Strong Base.
  • Crouch, R., & Russell, D. (2011).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Safety and Compliance in the Disposal of a Novel Pharmaceutical Compound.

The journey of a novel compound from synthesis to potential therapeutic application is paved with critical procedures, none more vital than those ensuring the safety of personnel and the environment. 2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide, a member of the promising imidazo[1,2-a]pyridine class of compounds, requires a disposal protocol that is both rigorous and informed by its specific chemical characteristics. This guide provides the essential, immediate safety and logistical information necessary for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical step.

Understanding the Hazard Profile: Why This Compound Demands Respect

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for the 6-amine hydrobromide variant is not publicly available, data from close structural analogs and the constituent parts of the molecule provide a robust hazard profile.

A closely related compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It is also designated as causing severe skin burns and eye damage and is considered harmful to aquatic life with long-lasting effects . The parent molecule, 2-phenylimidazo[1,2-a]pyridine, is known to cause serious eye damage.[1] Furthermore, the hydrobromide salt form suggests the compound is acidic and can cause skin and eye irritation.[2][3]

This combination of acute toxicity, corrosivity, and environmental hazard dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[4]

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity (Oral, Dermal, Inhalation) H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation H318 / H319Causes serious eye damage/irritation.[1][2][3]
Hazardous to the Aquatic Environment H412Harmful to aquatic life with long lasting effects.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure a self-validating system of safety and compliance. Each step is a checkpoint to prevent accidental exposure and environmental contamination.

Phase 1: Preparation and Personal Protective Equipment (PPE)

The causality here is direct: the compound's high toxicity and corrosivity demand a robust barrier between the researcher and the chemical.

  • Conduct a Pre-Disposal Briefing: All personnel involved in the disposal process must be familiar with the compound's hazards and the full disposal protocol.

  • Work in a Controlled Environment: All handling of the compound and its waste must occur within a certified chemical fume hood to minimize inhalation risk.

  • Mandatory PPE Ensemble:

    • Eye Protection: Chemical splash goggles and a face shield are required. The H314/H318 classification indicates a severe risk of eye damage.[1]

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect them for any signs of degradation before use.

    • Body Protection: A lab coat, buttoned to its full length, is necessary. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.

    • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is mandatory.

Phase 2: Waste Segregation and Collection

The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.

  • Designate a Specific Waste Container: Use a container that is compatible with acidic and amine-containing compounds. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling is Non-Negotiable: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

  • Collect All Contaminated Materials: This includes the pure compound, any solutions containing it, and any materials used in its handling, such as contaminated gloves, weigh boats, and pipette tips.

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical wastes, particularly strong oxidizing agents or bases, to prevent potentially violent reactions.

Phase 3: Storage and Hand-off

Proper temporary storage is crucial for maintaining a safe laboratory environment while awaiting pickup by disposal professionals.

  • Secure the Container: Ensure the waste container is tightly sealed to prevent the release of fumes.

  • Utilize Secondary Containment: Place the sealed container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Store in a Designated Area: The storage location should be a cool, dry, and well-ventilated area away from heat sources and direct sunlight. It must be clearly marked as a hazardous waste accumulation area.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with the full chemical name and hazard information.

Spill Management: An Emergency Action Plan

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental harm.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described in Phase 1.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Clean and Decontaminate: Once the bulk of the material is collected, decontaminate the area with a suitable cleaning agent. All cleanup materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your EHS department, following your institution's specific reporting procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generation assess Assess Hazards: - Acutely Toxic (H301, H311, H331) - Corrosive (H314) - Eye Damage (H318) - Aquatic Hazard (H412) start->assess ppe Don Mandatory PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat assess->ppe collect Collect Waste in Designated Container ppe->collect label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms collect->label store Store Securely: - Sealed Container - Secondary Containment - Ventilated Area label->store spill Spill Occurs? store->spill spill_protocol Execute Spill Protocol: 1. Evacuate & Alert 2. Ventilate 3. Contain & Clean 4. Dispose of Cleanup Materials spill->spill_protocol Yes contact_ehs Contact EHS for Professional Disposal spill->contact_ehs No spill_protocol->collect end End: Waste Safely Managed contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 2-Phenylimidazo(1,2-a)pyridine. PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 13).
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2021). PMC.
  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity.Academia.edu.
  • 2-Phenylimidazo[1,2-a]pyridine. BLD Pharm.
  • Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. (1999). PubMed.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • 2-Phenylimidazo[1,2-a]pyridine. TCI Chemicals.
  • 2-phenylimidazo[1,2-a]pyridin-3-amine (3999-29-9). Chemchart.
  • Pyridine hydrobromide Safety Data Sheet. Jubilant Ingrevia.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
  • Recovery of amines from by-product chloride salts. Google Patents.

Sources

A Comprehensive Guide to the Safe Handling of 2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide. The following procedural guidance is rooted in established safety protocols for handling amine hydrobromides and biologically active imidazopyridine derivatives.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of this class are investigated for various therapeutic applications, including anti-inflammatory and antiparasitic properties.[3] While many compounds in this family have shown favorable toxicity profiles in preclinical studies, the potential for biological activity necessitates a cautious and well-documented handling protocol.[4][5] The hydrobromide salt form, combined with the amine functional group, suggests a potential for irritant and corrosive properties, particularly to the skin, eyes, and respiratory tract upon exposure.[6][7]

Hazard Assessment and Mitigation

Given the chemical structure—an amine hydrobromide salt of a biologically active heterocyclic compound—a comprehensive risk assessment is paramount. The primary hazards are anticipated to be skin and eye irritation or corrosion, respiratory tract irritation from dust inhalation, and potential unknown toxicological effects if ingested or absorbed.[6][8][9]

Potential Hazard Route of Exposure Anticipated Health Effect Mitigation Strategy
Skin Irritation/Corrosion Dermal ContactCauses skin irritation or potential burns.[6][7]Use of appropriate chemical-resistant gloves and a lab coat.[10][11]
Serious Eye Damage Eye ContactCauses serious eye irritation or damage.[7][12]Use of safety goggles and a face shield.[6][13]
Respiratory Irritation InhalationDust may cause respiratory irritation.[6][9]Handle in a certified chemical fume hood.[6][13]
Acute Toxicity Ingestion, InhalationMay be harmful if swallowed or inhaled.[8][9]Adhere to strict handling protocols to prevent ingestion and inhalation.
Unknown Biological Effects All RoutesAs a novel compound, long-term toxicological properties are not fully characterized.Employ universal precautions and treat as a potent research compound.

Personal Protective Equipment (PPE): A Mandate for Safety

The selection and proper use of PPE are the most critical barriers against exposure. Always inspect PPE for integrity before use.

  • Eye and Face Protection : Chemical safety goggles conforming to ANSI Z87.1 standards are mandatory.[6] A full-face shield must be worn over the goggles when handling the solid powder to protect against splashes and airborne particles.[6][13]

  • Hand Protection : Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling this compound.[6][13] Always double-glove when handling the neat compound. Discard gloves immediately if contamination is suspected.

  • Body Protection : A full-length laboratory coat should be worn and buttoned completely.[6] Consider a chemical-resistant apron for larger quantities.

  • Footwear : Closed-toe shoes made of a non-porous material are required.[6]

  • Respiratory Protection : All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[6][7] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11][13]

PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans

A structured workflow is essential to minimize the risk of contamination and exposure.

Engineering Controls
  • Primary Containment : All weighing and handling of the solid this compound must be performed within a certified chemical fume hood to control potential dust and vapors.[6][13]

  • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Safety Equipment : An operational eyewash station and safety shower must be readily accessible within the immediate work area.[13]

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) and label them appropriately.[6]

    • Ensure all PPE is correctly donned before approaching the designated handling area.

  • Weighing and Transfer :

    • Use a non-sparking spatula for all transfers of the solid material.[6]

    • To minimize dust generation, gently scoop the powder rather than pouring it.

    • Close the primary container immediately after dispensing the required amount.

  • Experimental Use :

    • Keep all vessels containing the compound covered or sealed when not in immediate use.

    • If making solutions, add the solid to the solvent slowly to avoid splashing.

  • Decontamination :

    • At the end of the procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Properly doff and dispose of all single-use PPE.

Waste Disposal
  • Solid Waste : All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a labeled halogenated or nitrogenous organic waste container, as appropriate for your institution's guidelines.

  • Disposal Compliance : All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Response Plan

Immediate and correct response to an emergency is critical.

Emergency Workflow

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Spill Response Start Exposure or Spill Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale SpillSize Assess Spill Size Start->SpillSize RinseSkin RinseSkin Skin->RinseSkin Rinse with copious water for 15 mins RinseEyes RinseEyes Eyes->RinseEyes Flush with eyewash for 15 mins FreshAir FreshAir Inhale->FreshAir Move to fresh air SeekMedical SeekMedical RinseSkin->SeekMedical Seek medical attention RinseEyes->SeekMedical FreshAir->SeekMedical SmallSpill Small Spill (in fume hood) SpillSize->SmallSpill Small LargeSpill Large Spill SpillSize->LargeSpill Large Cleanup Cleanup SmallSpill->Cleanup Sweep carefully, place in waste container Evacuate Evacuate LargeSpill->Evacuate Evacuate area, Alert EHS

Caption: Emergency Response Workflow.

  • Skin Contact : Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle, steady stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[7][14] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[8][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.[8] Seek immediate medical attention.

  • Spill Response :

    • Small Spill (within a fume hood) : Carefully sweep up the solid material with a non-sparking tool and place it into a labeled hazardous waste container.[6] Decontaminate the area.

    • Large Spill : Evacuate the immediate area and prevent entry. Contact your institution's EHS department immediately.[6]

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties.
  • What are the Health and Safety Guidelines for Using Amines?. Amaze P&C.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Amaze P&C.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. (2024).
  • Personal protective equipment for handling 10-Bromo-1-aminodecane, Hydrobromide. Benchchem.
  • MATERIAL SAFETY D
  • SAFETY D
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. SpringerLink. (2023).
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • 2 - SAFETY D
  • SAFETY D
  • Imidazopyridine. Wikipedia.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026).
  • 2-Phenylimidazo[1,2-a]pyridine. BLD Pharm.
  • 2-Phenylimidazo(1,2-a)pyridine. PubChem.
  • 2-Phenylimidazo[1,2-a]pyridine 4105-21-9. TCI Chemicals.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Pyridine hydrobromide Safety D
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. PMC.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.